Physicochemical Properties of 2-Biphenylamine Hydrochloride: A Technical Guide
This guide details the physicochemical properties, synthesis, and handling of 2-Biphenylamine hydrochloride (CAS: 2185-92-4), a critical intermediate in the synthesis of fungicides (e.g., Boscalid) and organometallic cat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the physicochemical properties, synthesis, and handling of 2-Biphenylamine hydrochloride (CAS: 2185-92-4), a critical intermediate in the synthesis of fungicides (e.g., Boscalid) and organometallic catalysts (Palladacycles).
Executive Summary
2-Biphenylamine hydrochloride (also known as 2-aminobiphenyl hydrochloride or 2-phenylaniline HCl) is the stabilized salt form of the aromatic amine 2-aminobiphenyl.[1] While the free base is prone to oxidation and darkening upon storage, the hydrochloride salt offers enhanced thermal stability and aqueous solubility, making it the preferred form for aqueous-phase reactions and long-term storage. It serves as a primary building block for succinate dehydrogenase inhibitor (SDHI) fungicides and as a ligand precursor for Buchwald-Hartwig cross-coupling catalysts .
Molecular Identity & Structural Analysis
The compound consists of a biphenyl scaffold with a primary ammonium group at the ortho position relative to the phenyl ring. This steric proximity induces a twist in the biphenyl dihedral angle, impacting its packing in the solid state and its reactivity as a ligand.
The following diagram illustrates the protonation equilibrium that dictates the solubility and stability of the compound.
Caption: Reversible acid-base transition between the lipophilic free base and the hydrophilic hydrochloride salt.
Solid-State & Solution Properties
Thermal Properties
Unlike the free base, which melts at a relatively low temperature (~49°C), the hydrochloride salt exhibits a significantly higher melting point due to the ionic lattice energy.
Melting Point: ~197°C (with decomposition).
Thermal Stability: Stable up to ~180°C. Above this, loss of HCl and subsequent oxidation of the amine may occur.
Hygroscopicity: Moderately hygroscopic. The salt should be stored in desiccated conditions to prevent clumping and hydrolysis.
Solubility Profile
The conversion to the hydrochloride salt inverts the solubility profile of the parent amine.
Solvent
Solubility Behavior
Experimental Note
Water
Soluble
Dissolves readily to form an acidic solution (pH ~2-3).
Ethanol/Methanol
Soluble
High solubility; often used for recrystallization.
Ethyl Acetate
Insoluble
Used as an anti-solvent to precipitate the salt during synthesis.
Diethyl Ether
Insoluble
Standard wash solvent to remove non-polar impurities.
Chloroform
Sparingly Soluble
Solubility is significantly lower than the free base.
pKa and Acidity
pKa (Conjugate Acid): ~3.8 (approximate value for the protonated amine).
Implication: The free base is a weak base (weaker than aniline due to the steric bulk and electronic effects of the phenyl ring). Consequently, the salt hydrolyzes in water to yield an acidic solution.
Synthesis & Purification Workflow
The synthesis typically involves the hydrogenation of 2-nitrobiphenyl followed by precipitation with anhydrous HCl. This method ensures high purity by leaving non-basic impurities in the organic mother liquor.
Caption: Industrial workflow for the isolation of high-purity 2-biphenylamine hydrochloride.
Protocol Insight:
Reduction: 2-nitrobiphenyl is reduced (e.g., catalytic hydrogenation) to 2-aminobiphenyl.
Solvent Swap: The crude amine is extracted into a non-polar solvent (e.g., Ethyl Acetate or Toluene).
Precipitation: Anhydrous HCl gas is bubbled through the solution, or concentrated HCl is added. The hydrochloride salt precipitates immediately as a white solid, while non-amine impurities remain in solution.
Isolation: Filtration followed by washing with diethyl ether removes trace organic contaminants.
Analytical Methodologies
To validate the identity and purity of 2-Biphenylamine HCl, the following parameters are standard:
Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4 or TFA to suppress silanol interactions).
Detection: UV at 254 nm (aromatic pi-pi* transition) and 210 nm.
1H NMR (DMSO-d6):
Expect a broad singlet at δ 9-10 ppm representing the ammonium protons (-NH3+).
Aromatic protons appear in the δ 7.0 - 7.6 ppm region. The integration must match the 9 aromatic protons.
Chloride Titration:
Argentometric titration (AgNO3) to confirm the stoichiometry of the hydrochloride counter-ion (Target: ~17.2% Cl by mass).
Safety & Toxicology (Critical)
Warning: 2-Aminobiphenyl and its salts are structurally related to 4-aminobiphenyl (a known human carcinogen). While the ortho isomer is generally considered less potent, it is a suspected carcinogen and must be handled with strict containment.
Hazard Statements: H351 (Suspected of causing cancer), H302 (Harmful if swallowed), H412 (Harmful to aquatic life).
Metabolic Pathway: The toxicity arises from hepatic N-hydroxylation, followed by esterification (e.g., glucuronidation), creating an electrophilic nitrenium ion that can bind to DNA.
Caption: Proposed metabolic activation pathway leading to potential genotoxicity.
Handling Protocol:
Engineering Controls: Use a dedicated fume hood or glovebox.
PPE: Nitrile gloves (double gloving recommended), P100 respirator if dust generation is possible, and Tyvek lab coat.
Decontamination: Clean surfaces with 10% bleach solution to oxidize any amine residues.
References
National Toxicology Program (NTP). Carcinogenesis Bioassay of 2-Biphenylamine Hydrochloride in F344/N Rats and B6C3F1 Mice.[3][4] Technical Report Series No. 233. 1982.[4][5] Link
PubChem. Compound Summary: 2-Aminobiphenyl hydrochloride (CID 5284347). National Library of Medicine. Link
Sigma-Aldrich. Safety Data Sheet: 2-Aminobiphenyl Hydrochloride.Link
Google Patents. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl (CN106366002A).Link
Navigating the Safety Profile of 2-Biphenylamine Hydrochloride: A Technical Guide
An In-depth Examination of CAS 2185-92-4 for Researchers and Drug Development Professionals This guide provides a detailed safety and handling overview of 2-Biphenylamine hydrochloride (CAS 2185-92-4), a compound utilize...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Examination of CAS 2185-92-4 for Researchers and Drug Development Professionals
This guide provides a detailed safety and handling overview of 2-Biphenylamine hydrochloride (CAS 2185-92-4), a compound utilized in chemical synthesis. As a Senior Application Scientist, the following information is synthesized from available technical data to ensure laboratory personnel can manage this substance with the highest degree of safety and efficacy. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.
Section 1: Chemical Identity and Physicochemical Properties
2-Biphenylamine hydrochloride, also known as [1,1'-biphenyl]-2-amine hydrochloride, is the hydrochloride salt of 2-aminobiphenyl.[1] Understanding its fundamental properties is the first step in safe handling.
Section 2: Hazard Identification and GHS Classification
2-Biphenylamine hydrochloride is classified as a hazardous substance. The Globally Harmonized System (GHS) classification provides a clear and concise summary of its potential health effects.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P330: Rinse mouth.
P362+P364: Take off contaminated clothing and wash it before reuse.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.
Section 3: Toxicological Profile and Carcinogenicity
The toxicological profile of 2-Biphenylamine hydrochloride warrants careful consideration. The parent compound, 2-aminobiphenyl, has undergone carcinogenicity studies. A carcinogenesis bioassay of 2-biphenylamine hydrochloride was conducted by the National Toxicology Program (NTP) in rats and mice.[3] While no treatment-related tumor findings were reported in male or female rats, there were some increases in hemangiosarcomas in mice.
It is crucial for researchers to be aware of the structural similarity to 4-biphenylamine, a known carcinogen. This structural relationship underscores the importance of minimizing exposure and adhering to stringent safety protocols.
Section 4: First-Aid Measures: A Step-by-Step Protocol
In the event of exposure, immediate and appropriate first aid is critical. The following procedures are based on best practices for handling chemicals with similar hazard classifications.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[4][5]
Skin Contact: Remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]
Inhalation: Move the individual to fresh air at once.[6] If breathing is difficult or has stopped, administer artificial respiration.[6] Keep the person warm and at rest. Seek immediate medical attention.[6]
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting.[4] Seek immediate medical attention.[4][6]
Caption: Emergency first aid workflow for 2-Biphenylamine hydrochloride exposure.
Section 5: Fire-Fighting Measures
In the event of a fire involving 2-Biphenylamine hydrochloride, appropriate extinguishing media and personal protective equipment are essential.
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[7]
Specific Hazards Arising from the Chemical: During a fire, hazardous combustion products may be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]
Protective Equipment for Firefighters: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7][8]
Section 6: Accidental Release Measures
A systematic approach is necessary to safely manage a spill of 2-Biphenylamine hydrochloride.
Protocol for Spill Management:
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area.[9]
Ensure Adequate Ventilation.
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.[7]
Containment and Cleanup:
For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[10] Moisten the material with a suitable solvent if necessary to prevent it from becoming airborne.
Place the spilled material into a suitable, labeled container for disposal.[10]
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
Waste Disposal: Dispose of the contained waste and any contaminated cleaning materials in accordance with all applicable federal, state, and local regulations.[10]
Caption: Step-by-step workflow for responding to a spill of 2-Biphenylamine hydrochloride.
Section 7: Handling and Storage
Proper handling and storage are paramount to preventing exposure and maintaining the integrity of 2-Biphenylamine hydrochloride.
Handling:
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
Section 8: Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential.
Engineering Controls: A well-maintained chemical fume hood is the primary engineering control to minimize inhalation exposure.[4] Eyewash stations and safety showers should be readily accessible.[4]
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.[7]
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7]
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or for large spills, a NIOSH-approved respirator may be required.
An In-Depth Technical Guide to the Toxicological Profile and Carcinogenicity of 2-Biphenylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract 2-Biphenylamine hydrochloride, a chemical intermediate, has been the subject of toxic...
2-Biphenylamine hydrochloride, a chemical intermediate, has been the subject of toxicological and carcinogenicity evaluation, primarily through a comprehensive bioassay conducted by the National Toxicology Program (NTP). While structurally similar to the potent human carcinogen 4-biphenylamine, the 2-isomer exhibits a distinct and less severe toxicological profile. This in-depth technical guide synthesizes the available scientific literature to provide a comprehensive overview of the toxicological and carcinogenic properties of 2-Biphenylamine hydrochloride. We will delve into its acute, subchronic, and chronic toxicity, genotoxicity, and the pivotal long-term carcinogenicity studies in rodents. A key focus will be on the structure-activity relationship with its 4-isomer, elucidating the metabolic and mechanistic differences that likely account for their divergent carcinogenic potential. This guide will also explore the proposed mechanisms of toxicity and carcinogenicity, including the role of metabolic activation and oxidative stress, and will provide detailed experimental protocols for key assays.
Introduction and Chemical Profile
2-Biphenylamine, also known as 2-aminobiphenyl, is an aromatic amine. In toxicological and carcinogenicity studies, it is often administered as its more stable salt form, 2-Biphenylamine hydrochloride (CAS No. 2185-92-4). It has been used as a chemical intermediate in the manufacturing of dyes, such as C.I. Acid Red 15.[1] Notably, it can be present as a contaminant in diphenylamine and the more hazardous 4-biphenylamine, which is a known rubber antioxidant.[1][2]
Chemical Structure:
2-Biphenylamine: C₁₂H₁₁N
2-Biphenylamine hydrochloride: C₁₂H₁₂ClN
The structural difference between 2-biphenylamine and the potent human bladder carcinogen 4-biphenylamine is the position of the amino group on the biphenyl structure. This seemingly minor difference in isomerism has profound implications for the molecule's three-dimensional structure and, consequently, its biological activity. 2-Biphenylamine is a non-planar molecule, with a significant dihedral angle between the two phenyl rings.[3][4] This steric hindrance is believed to play a crucial role in its reduced carcinogenic potential compared to the planar 4-isomer.
Toxicological Profile
The toxicological data for 2-Biphenylamine hydrochloride is primarily derived from studies conducted by the National Toxicology Program (NTP).
Acute Toxicity
Acute toxicity data for 2-Biphenylamine hydrochloride is limited. The primary route of exposure in industrial settings would be inhalation or dermal contact, while oral ingestion is the focus of most toxicological studies.
No data is readily available for inhalation or dermal LD50 values.
Subchronic Toxicity
Thirteen-week studies using technical-grade 2-biphenylamine (containing up to 2.5% of the carcinogenic contaminant, 4-biphenylamine) were conducted in F344/N rats and B6C3F1 mice.[1]
Key Findings in the 13-Week Feed Study (Technical-Grade 2-Biphenylamine):
Mice: Showed greater sensitivity than rats, with a dose-related decrease in hemoglobin concentration and an increase in leukocyte count.[1] Splenomegaly (enlargement of the spleen) and greater weight gain depression were also observed in mice compared to rats.[1]
Rats and Mice: At higher concentrations (≥3,000 ppm in rats and ≥1,000 ppm in mice), there was evidence of hemosiderosis (iron overload), congestion, and extramedullary hematopoiesis (blood cell production outside the bone marrow) in the spleen.[1]
These findings suggest that the hematopoietic system (blood-forming tissues) and the spleen are target organs for the subchronic toxicity of technical-grade 2-biphenylamine. The observed effects are indicative of red blood cell damage and a compensatory response by the spleen.
Reproductive and Developmental Toxicity
There is a significant lack of publicly available data on the reproductive and developmental toxicity of 2-Biphenylamine hydrochloride. Dedicated studies following established guidelines would be necessary to assess its potential effects on fertility, embryonic development, and offspring.
Genotoxicity
Genotoxicity assays are crucial for understanding the potential of a chemical to cause DNA damage, which can be a primary event in carcinogenesis. 2-Biphenylamine has been evaluated in a battery of in vitro and in vivo genotoxicity tests with mixed results.
The mixed results in the Ames test and for chromosomal aberrations suggest that 2-biphenylamine may have weak or equivocal genotoxic potential. The positive result in the mouse lymphoma assay indicates it can induce mutations in mammalian cells.
Carcinogenicity
The primary source of information on the carcinogenicity of 2-Biphenylamine hydrochloride is a long-term (103-week) feeding study conducted by the NTP in F344/N rats and B6C3F1 mice.[1] It is important to note that this chronic bioassay used a purified form of 2-biphenylamine hydrochloride containing only 0.006%-0.049% of the carcinogenic contaminant 4-biphenylamine.[1]
Carcinogenicity Bioassay in Rodents
Experimental Design:
Species: F344/N rats and B6C3F1 mice (both sexes).
Administration: Diets containing 1,000 or 3,000 ppm of 2-Biphenylamine hydrochloride.
Duration: 103 weeks.
Control Groups: Received the same diet without the test chemical.
Results:
Rats: Under the conditions of the bioassay, 2-Biphenylamine hydrochloride was not carcinogenic for F344/N rats of either sex.[1]
Mice:
Females: 2-Biphenylamine hydrochloride was carcinogenic for B6C3F1 female mice, inducing a statistically significant increase in the incidence of hemangiosarcomas at various sites.[1]
Males: The evidence for an association between the administration of 2-Biphenylamine hydrochloride and an increased incidence of hemangiosarcomas in male mice was considered equivocal .[1]
Tumor Incidence in B6C3F1 Mice (103-Week Study)
Sex
Dose Level (ppm)
Incidence of Hemangiosarcoma
Female
0 (Control)
1/50
1,000
3/50
3,000
8/50*
Male
0 (Control)
2/50
1,000
4/50
3,000
6/50
*Statistically significant increase compared to the control group.
Structure-Activity Relationship with 4-Biphenylamine
The striking difference in carcinogenic potency between 2-biphenylamine and 4-biphenylamine is a classic example of the importance of molecular structure in toxicology. 4-Biphenylamine is a well-established human and animal carcinogen, primarily targeting the urinary bladder.[2][6]
The key factors contributing to this difference are:
Molecular Geometry: 4-Biphenylamine is a planar molecule, which allows it to fit into the active site of cytochrome P450 enzymes responsible for metabolic activation. In contrast, 2-biphenylamine is non-planar due to steric hindrance between the phenyl rings, which is thought to impede its interaction with these enzymes.[3][4]
Metabolic Activation: The primary metabolic activation pathway for carcinogenic aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes (primarily CYP1A2).[2] This step is crucial for the formation of reactive electrophilic species that can bind to DNA and initiate carcinogenesis. The non-planar structure of 2-biphenylamine is believed to make it a poor substrate for the P450 isozymes that efficiently N-hydroxylate 4-biphenylamine.[3]
Mechanism of Action and Metabolism
Proposed Mechanism of Carcinogenicity
While the genotoxic potential of 2-biphenylamine appears weak, the induction of hemangiosarcomas in mice suggests a carcinogenic mechanism may be at play, potentially one that is not primarily driven by direct DNA mutation.
Metabolic Activation Pathway of Aromatic Amines
Caption: A simplified workflow of a typical NTP long-term carcinogenicity bioassay.
Conclusion
2-Biphenylamine hydrochloride exhibits a toxicological profile that is significantly less severe than its structural isomer, 4-biphenylamine. The available data from the comprehensive NTP bioassay indicates that it is not carcinogenic in rats. However, it is carcinogenic in female B6C3F1 mice, causing an increased incidence of hemangiosarcomas. The evidence for carcinogenicity in male mice is equivocal.
The key determinant of its reduced carcinogenic potential appears to be its non-planar molecular structure, which hinders its metabolic activation via N-hydroxylation, a critical step in the carcinogenesis of many aromatic amines. While direct genotoxicity appears to be weak, the induction of oxidative stress may play a role in its carcinogenic mechanism in mice.
Significant data gaps remain, particularly concerning its detailed metabolism, pharmacokinetics, and reproductive and developmental toxicity. Further research in these areas would provide a more complete understanding of the toxicological profile of 2-Biphenylamine hydrochloride and the mechanisms underlying its species- and sex-specific carcinogenicity.
References
National Toxicology Program. (1982). Carcinogenesis Bioassay of 2-Biphenylamine Hydrochloride (CAS No. 2185-92-4) in F344/N Rats and B6C3F1 Mice (Feed Study). Technical Report Series No. 233. U.S. Department of Health and Human Services, Public Health Service, National Institutes of Health. [Link]
Ioannides, C., & Parke, D. V. (1987). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Mutation Research/Genetic Toxicology, 192(1), 23-28. [Link]
Kao, S. H., Hsieh, Y. S., & Chen, S. C. (2006). 2- and 4-Aminobiphenyls induce oxidative DNA damage in human hepatoma (Hep G2) cells via different mechanisms. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 593(1-2), 9-21. [Link]
National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services, Public Health Service. [Link]
International Agency for Research on Cancer. (1987). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Supplement 7, Overall Evaluations of Carcinogenicity: An Updating of IARC Monographs Volumes 1 to 42. Lyon, France: IARC. [Link]
Gorrod, J. W., & Ioannides, C. (1983). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Carcinogenesis, 4(11), 1371-1374. [Link]
Office of Environmental Health Hazard Assessment (OEHHA). (2010). 2-Biphenylamine and its salts. California Environmental Protection Agency. [Link]
Makena, P. S., & Chung, K. T. (2007). Evidence that 4-aminobiphenyl, benzidine, and benzidine congeners produce genotoxicity through reactive oxygen species. Environmental and Molecular Mutagenesis, 48(6), 404-413. [Link]
Application Notes & Protocols: 2-Biphenylamine Hydrochloride as a Pivotal Intermediate in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the 2-Aminobiphenyl Scaffold In the landscape of pharmaceutical and materials science research, the 2-aminobiphenyl scaffold is a highly valued structural motif.[1] Its presence in a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of the 2-Aminobiphenyl Scaffold
In the landscape of pharmaceutical and materials science research, the 2-aminobiphenyl scaffold is a highly valued structural motif.[1] Its presence in a molecule offers a unique combination of steric and electronic properties, arising from the rotatable biaryl system and the nucleophilic amino group. 2-Biphenylamine hydrochloride serves as a stable, crystalline, and readily available form of this key intermediate, making it an ideal starting point for the synthesis of a diverse array of complex molecules.[1] This guide provides an in-depth exploration of its applications, focusing on robust and scalable protocols for the synthesis of high-value compounds, particularly carbazole derivatives and other N-arylated structures, which are prevalent in many biologically active compounds.[2][3] We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the selection of catalysts, reagents, and reaction conditions.
Physicochemical Properties of 2-Biphenylamine
A thorough understanding of the starting material's properties is crucial for successful and safe experimentation.
Property
Experimental Value
Unit
Melting Point
50.4
°C
Boiling Point
299
°C
Water Solubility
1.38e-3
g/L
logKow (Octanol-Water)
2.84
pKa (Basic)
3.81
Density
1.16
g/cm³
(Data sourced from the U.S. Environmental Protection Agency CompTox Chemicals Dashboard.[1])
Note on 2-Biphenylamine Hydrochloride: The hydrochloride salt will exhibit different physical properties, such as a higher melting point and increased water solubility. In reactions requiring the free amine, 2-Biphenylamine hydrochloride must be neutralized in situ or in a prior extraction step. This is typically achieved by the addition of a suitable base.
Core Application: Synthesis of the Carbazole Scaffold
The intramolecular cyclization of 2-aminobiphenyl derivatives to form the carbazole core is one of its most powerful applications. Carbazoles are a privileged scaffold in medicinal chemistry and materials science, renowned for their electrochemical and photophysical properties.[4] A highly efficient and widely adopted method for this transformation is the palladium-catalyzed intramolecular C-H amination.[4][5]
The catalytic cycle for this transformation is a showcase of modern organometallic chemistry.[4][5] The reaction typically begins with an N-protected 2-aminobiphenyl, often as the acetamide, to direct the C-H activation and improve stability. The key steps are:
C-H Activation: A Pd(II) catalyst coordinates to the amide and activates a C-H bond on the adjacent phenyl ring, forming a palladacycle intermediate. This is often the rate-determining step.
Oxidative C-N Bond Formation/Reductive Elimination: The palladacycle undergoes a transformation that results in the formation of the C-N bond and a Pd(0) species.
Catalyst Reoxidation: An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species, allowing the cycle to continue. Common oxidants include Cu(II) salts or molecular oxygen.[5]
Caption: Catalytic cycle for Pd-catalyzed carbazole synthesis.
Protocol 1: Palladium-Catalyzed Synthesis of N-Acetylcarbazole
This protocol is adapted from the work of Buchwald and colleagues, which demonstrates a robust method for the cyclization of N-acetyl-2-aminobiphenyl.[5]
Materials:
N-acetyl-2-aminobiphenyl (1.0 equiv)
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
Copper(II) acetate (Cu(OAc)₂, 1.0 equiv)
Toluene (Anhydrous)
Oxygen (balloon)
Schlenk tube or sealed reaction vessel
Step-by-Step Procedure:
Reaction Setup: To an oven-dried Schlenk tube, add N-acetyl-2-aminobiphenyl (e.g., 0.2 mmol, 42.2 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and copper(II) acetate (0.2 mmol, 36.3 mg).
Inerting: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
Solvent Addition: Add anhydrous toluene (e.g., 2.0 mL to achieve a 0.1 M concentration) via syringe.
Oxygen Atmosphere: Purge the vessel with oxygen and leave an oxygen-filled balloon attached to the vessel.
Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the metal salts.
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-acetylcarbazole.
Expected Yield: Near quantitative yields have been reported for this transformation.[5]
Causality and Optimization:
N-Acetylation: The acetyl group serves as a directing group, facilitating the C-H activation step at the ortho position of the second phenyl ring.[5] It also prevents potential side reactions involving the free amine.
Catalyst System: Pd(OAc)₂ is a common and effective palladium(II) precatalyst. The role of Cu(OAc)₂ is to act as a stoichiometric reoxidant for the Pd(0) generated during the catalytic cycle, which is crucial for catalytic turnover.[5] Oxygen regenerates the Cu(II) from Cu(I), allowing for the use of catalytic amounts of copper in some systems.
Solvent and Temperature: Toluene is a suitable high-boiling, non-polar solvent. The elevated temperature is necessary to overcome the activation energy of the C-H activation step.
Summary of Conditions for Carbazole Synthesis
The following table summarizes various conditions reported for the palladium-catalyzed cyclization of 2-aminobiphenyl derivatives.
Application in Cross-Coupling Reactions: N-Arylation
2-Biphenylamine hydrochloride is an excellent precursor for further N-functionalization through cross-coupling reactions to generate more complex triarylamines, which are important in materials science and as pharmaceutical intermediates.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds with high efficiency and functional group tolerance.[7]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Generalized Procedure:
Preparation: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the aryl halide (1.0 equiv), 2-Biphenylamine hydrochloride (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).
Solvent: Add anhydrous solvent (e.g., toluene or dioxane).
Reaction: Seal the vessel and heat with stirring (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS).
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through Celite. The filtrate is then concentrated and purified by column chromatography.
Key Considerations:
Base: A strong base is required to deprotonate the amine (after initial neutralization of the hydrochloride salt) to form the active nucleophile.
Ligand: The choice of phosphine ligand is critical and depends on the nature of the aryl halide and amine. Bulky, electron-rich biaryl phosphine ligands (like XPhos) are often highly effective.[6]
Protocol 3: Generalized Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for C-N bond formation, often requiring higher temperatures than the Buchwald-Hartwig reaction.[8]
Generalized Procedure:
Preparation: Combine the aryl halide (1.0 equiv), 2-Biphenylamine (1.2 equiv), a copper source (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv) in a reaction vessel.
Solvent: Add a high-boiling polar solvent such as DMF, NMP, or DMSO.
Reaction: Heat the mixture to a high temperature (typically 120-190 °C) under an inert atmosphere.
Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, followed by purification via chromatography or recrystallization.
Key Considerations:
Catalyst and Ligand: Modern Ullmann protocols utilize catalytic amounts of a copper(I) salt in combination with a ligand to improve solubility and reactivity, allowing for milder conditions compared to the original stoichiometric copper powder method.[8]
Substrate Reactivity: Aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides in the Ullmann condensation.[8]
Conclusion
2-Biphenylamine hydrochloride is a versatile and cost-effective intermediate that provides access to a wide range of valuable molecular architectures. The protocols detailed herein for the synthesis of carbazoles and N-arylated derivatives represent robust and scalable methods applicable in both academic and industrial research settings. A rational understanding of the underlying reaction mechanisms, as presented in this guide, is paramount for troubleshooting and adapting these procedures for novel target molecules. By leveraging the power of modern catalytic methods, researchers can effectively utilize 2-Biphenylamine hydrochloride as a cornerstone in the development of new pharmaceuticals and advanced materials.
References
Kishonti, A., Jäger, A., & Knölker, H. J. (2020). Synthesis of Clausenal, 1,5-Dimethoxycarbazole-3-carbaldehyde and 2,5-Dimethoxycarbazole-3-carbaldehyde. ResearchGate. [Link]
Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society, 127(42), 14560–14561. [Link]
Bjørsvik, H. R. (2016). Synthesis of the Carbazole Scaffold Directly from 2-Aminobiphenyl by Means of Tandem C–H Activation and C–N Bond Formation. European Journal of Organic Chemistry, 2016(31), 5341-5349. [Link]
Maya, C., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Catalysis, 13(6), 4035–4048. [Link]
Maya, C., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. PubMed Central. [Link]
Li, G., et al. (2023). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. Organic Chemistry Frontiers. [Link]
High-Performance Liquid Chromatography Method Development for the Quantitation of 2-Biphenylamine Hydrochloride
Executive Summary & Safety Warning Core Directive This guide details the development of a robust HPLC-UV method for the detection and quantitation of 2-Biphenylamine Hydrochloride (also known as 2-aminobiphenyl hydrochlo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Safety Warning
Core Directive
This guide details the development of a robust HPLC-UV method for the detection and quantitation of 2-Biphenylamine Hydrochloride (also known as 2-aminobiphenyl hydrochloride or 2-aminodiphenyl). Unlike generic protocols, this document focuses on the specific challenges posed by aromatic amine salts—specifically silanol interactions, pH-dependent solubility, and oxidative instability.
⚠️ CRITICAL SAFETY WARNING ⚠️
2-Biphenylamine is a known human carcinogen (IARC Group 1/2A depending on agency classification) and a potent bladder carcinogen.
Containment: All weighing and sample preparation must occur within a certified chemical fume hood or a powder containment enclosure.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Deactivation: All waste must be segregated as hazardous cytotoxic/carcinogenic waste.
Physicochemical Profile & Method Strategy
To develop a self-validating method, we must first understand the molecule's behavior in solution.
Property
Value
Methodological Implication
Analyte
2-Biphenylamine HCl
Salt form dissociates in mobile phase. Detection targets the cation/neutral species.
MW
205.68 g/mol (Salt)169.22 g/mol (Base)
Stoichiometry: 1.0 mg of Salt 0.82 mg of Free Base.
pKa
~3.82 (Conjugate Acid)
At pH < 2.8, species is >90% protonated (). At pH > 5.8, it is neutral ().
LogP
2.84 (Neutral form)
Moderately hydrophobic. Retains well on C18 in neutral form; less retention in acidic form.
UV Max
~235 nm, ~290 nm
Aromatic conjugation allows for sensitive UV detection.
The "Why" Behind the Method
Challenge: Aromatic amines often exhibit severe peak tailing on silica-based columns due to the interaction between the positively charged amine and residual acidic silanols on the stationary phase.
Strategic Solution:
Mobile Phase pH: We will utilize a low pH (2.5) phosphate buffer.
Reasoning: Although the amine is protonated (charged) at this pH, which typically reduces retention on C18, the acidic environment suppresses the ionization of silanols (
rather than ), eliminating the cation-exchange mechanism that causes tailing.
Stationary Phase: A "Base-Deactivated" (End-capped) C18 column is required to further minimize silanol activity.
Method Development Workflow
The following diagram outlines the logical progression from scouting to validation, ensuring no critical parameter is overlooked.
Figure 1: Decision tree for HPLC method development, prioritizing peak symmetry and resolution.
Optimized Experimental Protocol
Instrumentation
System: HPLC with Binary Pump, Autosampler, and Column Oven.
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Software: Empower 3, ChemStation, or equivalent.
Chromatographic Conditions
Parameter
Setting
Rationale
Column
Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.
Heavily end-capped to prevent amine tailing.
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 2.5
Low pH suppresses silanol ionization.
Mobile Phase B
Acetonitrile (HPLC Grade)
Strong solvent for hydrophobic biphenyl ring.
Flow Rate
1.0 mL/min
Standard backpressure/efficiency balance.
Column Temp
30°C
Improves mass transfer and reproducibility.
Injection Vol
10 µL
Standard volume; adjust based on sensitivity needs.
Detection
240 nm (Primary), 280 nm (Secondary)
240 nm offers higher sensitivity; 280 nm is more selective for aromatics.
Mobile Phase Preparation
Buffer (pH 2.5): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 900 mL of HPLC-grade water. Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%). Dilute to 1000 mL. Filter through a 0.45 µm nylon membrane.
Mobile Phase B: 100% Acetonitrile. Degas via sonication or inline degassing.
Gradient Program
While isocratic conditions (e.g., 40:60 A:B) may work, a gradient ensures late-eluting impurities are cleared.
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
70
30
10.0
20
80
12.0
20
80
12.1
70
30
17.0
70
30
Standard & Sample Preparation
Handling the Salt Form
The analyte is supplied as the Hydrochloride salt . You must account for the counter-ion when calculating the concentration of the active moiety (2-Biphenylamine).
Stock Standard Solution (1000 µg/mL as Base)
Accurately weigh 12.15 mg of 2-Biphenylamine Hydrochloride into a 10 mL volumetric flask.
Add 5 mL of Diluent (50:50 Water:Acetonitrile).
Sonicate for 5 minutes to ensure complete dissolution (Salt form is soluble in water/organic mixes).
Make up to volume with Diluent.
Result: This yields 1000 µg/mL of the free base equivalent.
Working Standards
Dilute the Stock Solution with Diluent to create a calibration curve:
Level 1: 10 µg/mL
Level 2: 50 µg/mL
Level 3: 100 µg/mL
Level 4: 150 µg/mL
Level 5: 200 µg/mL
Method Validation Strategy (ICH Q2(R1))
To ensure the method is "Trustworthy" and "Self-Validating," perform the following checks.
Figure 2: Validation sequence according to ICH Q2(R1) guidelines.
Key Validation Parameters
System Suitability: Inject the 100 µg/mL standard 6 times.
Acceptance Criteria: %RSD of Area < 2.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.
Application Note: Recrystallization Protocol for 2-Biphenylamine Hydrochloride
Abstract & Scope This application note details the purification of 2-Biphenylamine hydrochloride (2-aminobiphenyl HCl, CAS: 2185-92-4) via recrystallization. While the free base (2-aminobiphenyl) is a low-melting solid (...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This application note details the purification of 2-Biphenylamine hydrochloride (2-aminobiphenyl HCl, CAS: 2185-92-4) via recrystallization. While the free base (2-aminobiphenyl) is a low-melting solid (
), the hydrochloride salt is typically a higher-melting, ionic solid used to improve water solubility and stability in pharmaceutical and dye intermediate applications.
The protocol addresses the specific challenge of removing non-basic impurities (e.g., biphenyl, nitro-precursors) and colored oxidation products. A dual-solvent system (Ethanol/Ethyl Acetate) is recommended to maximize yield while ensuring high purity (
) suitable for mutagenesis assays or downstream synthesis.
Safety & Handling (Critical)
WARNING: Carcinogenicity Hazard
2-Biphenylamine and its salts are classified as Category 1/2 Carcinogens (bladder cancer risk) and mutagens.
Engineering Controls: All operations must be performed inside a certified chemical fume hood or glovebox.
PPE: Double nitrile gloves, lab coat, safety goggles, and a P100 respirator if handling powder outside an enclosure.
Decontamination: Surface spills should be treated with 10% bleach or specific amine-neutralizing decontamination solutions before wiping.
Pre-Formulation & Solubility Profile
The solubility differential between the ionic salt and non-polar impurities is the driving force of this purification.
Solvent
Solubility (Cold)
Solubility (Hot)
Role in Protocol
Ethanol (Abs.)
Moderate
High
Solvent (Dissolves Salt)
Methanol
High
Very High
Alternative Solvent (Risk of yield loss)
Ethyl Acetate
Insoluble
Insoluble
Anti-Solvent (Induces Precipitation)
Diethyl Ether
Insoluble
Insoluble
Alternative Anti-Solvent (Flammability risk)
Water
High
High
Avoid (Hydrolysis risk / Hard to dry)
Key Technical Insight:
Amine hydrochlorides can undergo partial hydrolysis in water or moist solvents, reverting to the free base and releasing HCl. Using anhydrous ethanol minimizes this risk. If the crude material is dark (oxidation), activated carbon treatment is mandatory.
Detailed Protocol: Recrystallization of 2-Biphenylamine HCl
Materials Required[1][2][3][4][5][6][7][8]
Crude 2-Biphenylamine HCl (typically brown/purple due to oxidation)
Solvent: Anhydrous Ethanol (EtOH)
Anti-Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
)
Activated Carbon: Norit® or equivalent (acid-washed preferred)
Charge: Place 10.0 g of crude 2-Biphenylamine HCl into a 250 mL Erlenmeyer flask.
Solvent Addition: Add minimum Anhydrous Ethanol (approx. 30–40 mL) to wet the solid.
Heat: Heat the mixture to near boiling (
) with gentle stirring.
Note: If the solid does not completely dissolve, add more hot ethanol in 2 mL increments. Avoid a large excess.
Carbon Treatment: Once dissolved, remove from heat source for 30 seconds. Carefully add 0.5 g of activated carbon.
Caution: Adding carbon to a boiling solution can cause flash boiling/bumping.
Reflux: Return to heat and boil gently for 5–10 minutes to adsorb colored impurities.
Phase 2: Hot Filtration (Critical Step)
Setup: Prepare a gravity filtration setup with a fluted filter paper and a glass funnel. Pre-warm the funnel with hot ethanol to prevent premature crystallization.
Filter: Filter the hot mixture into a clean, pre-warmed receiving flask.
Technique: Keep the solution near boiling during transfer. If crystals form on the paper, wash with a small amount of hot ethanol.
Phase 3: Crystallization
Reheat: If the filtrate is cloudy or crystals have formed, reheat briefly until clear.
Anti-Solvent Addition: While keeping the solution warm (
), slowly add Ethyl Acetate dropwise.
Endpoint: Stop adding when a faint, persistent turbidity (cloudiness) appears.
Clarification: Add 1–2 drops of Ethanol to clear the solution back to transparency.
Cooling:
Allow the flask to cool to room temperature undisturbed (approx. 1–2 hours). Rapid cooling traps impurities.
Once at room temperature, place the flask in an ice-water bath (
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake with 2 × 10 mL of cold Ethyl Acetate/Ethanol (3:1 ratio).
Reasoning: This removes the mother liquor containing impurities without re-dissolving the salt.
Drying: Dry the solid in a vacuum oven at
for 6–12 hours.
Storage: Store in a desiccator protected from light (amine salts are photosensitive).
Process Visualization
Caption: Step-by-step logic flow for the purification of 2-Biphenylamine HCl, including decision points for decolorization.
Characterization & Quality Control
After drying, the product must be validated against the following specifications.
Test
Method
Expected Result (Pure HCl Salt)
Note
Appearance
Visual
White to off-white crystalline powder
Purple/Brown indicates oxidation.
Melting Point
Capillary
(dec)
Distinct from Free Base ()
Purity
HPLC (UV 254nm)
Mobile Phase: ACN/Water (0.1% TFA).
Identity
1H-NMR (DMSO-d6)
Confirms structure
Verify ammonium protons broad peak.
Chloride Content
Titration ()
Theoretical Cl content for .
Troubleshooting Guide:
Oiling Out: If the product forms an oil instead of crystals, reheat to dissolve and add a seed crystal. Reduce the amount of anti-solvent (EtOAc).
Low Yield: The salt may be too soluble in ethanol. Increase the ratio of Ethyl Acetate or cool to
.
Color Persistence: If crystals remain colored, repeat the recrystallization with fresh activated carbon, or consider a preliminary wash of the crude solid with cold non-polar solvent (e.g., Hexane) to remove surface tars.
References
National Toxicology Program (NTP) . Carcinogenesis Bioassay of 2-Biphenylamine Hydrochloride. Technical Report Series No. 233. (1982). [Link]
PubChem . Compound Summary: 2-Aminobiphenyl.[2][3][4][5] National Library of Medicine. [Link][3]
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
Application Note: Safe Handling and Disposal of 2-Biphenylamine Hydrochloride
Part 1: Introduction & Risk Assessment Executive Summary 2-Biphenylamine hydrochloride (also known as 2-Aminobiphenyl hydrochloride) is the hydrochloride salt of 2-aminobiphenyl. While it is utilized as a reagent in muta...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Introduction & Risk Assessment
Executive Summary
2-Biphenylamine hydrochloride (also known as 2-Aminobiphenyl hydrochloride) is the hydrochloride salt of 2-aminobiphenyl. While it is utilized as a reagent in mutagenesis research and organic synthesis, it poses a severe biological risk. It is an aromatic amine , a class of compounds historically linked to high incidences of bladder cancer in humans.
CRITICAL DISTINCTION: Do not confuse this compound with Diphenhydramine Hydrochloride (Benadryl), which often shares similar search keywords but has vastly different toxicology. This guide applies strictly to CAS 2185-92-4 .
Soluble in water (unlike its free base form), Ethanol, DMSO
Primary Hazard
Carcinogen (Category 1B/2)
Target Organs
Bladder, Liver, Hemolymphoreticular system
The "Barrier Strategy"
Safety relies on a redundancy of barriers. Because this compound is a salt, it can form dust aerosols that are easily inhaled and rapidly solubilized by mucous membranes.
Primary Barrier: Engineering Controls (Glove Box or Class II Type B2 BSC).
Secondary Barrier: PPE (Double nitrile gloves + Tyvek sleeves).
Tertiary Barrier: Chemical Deactivation (Oxidative destruction).
Part 2: Operational Protocols
Engineering Controls & PPE
Never handle this compound on an open bench.
Containment: Use a dedicated Glove Box (negative pressure) or a Chemical Fume Hood with a face velocity >100 fpm. If using a hood, a secondary containment tray is mandatory.
Gloves: Aromatic amines can permeate standard latex.
Recommendation: Double-gloving. Inner layer: Laminate film (e.g., Silver Shield) or thick Nitrile (0.11mm). Outer layer: Standard Nitrile (for dexterity).
Respiratory: If not in a glove box, a P100/N100 respirator or PAPR is required during powder transfer.
Workflow Visualization
The following diagram outlines the mandatory workflow to minimize exposure risk.
Caption: Figure 1. Linear workflow for handling 2-Biphenylamine HCl, emphasizing the containment zone during the critical weighing and solubilization phases.
Weighing and Solubilization Protocol
Objective: Prepare a stock solution without generating airborne dust.
Preparation: Place the balance inside the containment device. Line the work surface with plastic-backed absorbent pads (absorbent side up).
Static Control: Use an anti-static gun or ionizer bar on the vial before opening. Hydrochloride salts are often hygroscopic and prone to static clumping.
Weighing:
Tare a pre-labeled screw-cap vial.
Transfer the powder using a disposable spatula.
Crucial Step: Cap the vial inside the hood/glove box before removing it from the balance.
Solubilization: Add the solvent (Water/DMSO) directly to the vial containing the powder. Do not add powder to a solvent-filled beaker (reduces splash risk).
Clean Up: Immediately wipe the balance and surrounding area with a solvent-dampened wipe (see Section 3).
Part 3: Decontamination & Disposal
The Chemistry of Deactivation
Simple soap and water is insufficient for aromatic amines; it merely spreads the carcinogen. You must chemically degrade the amine structure.
The "Kill" Solution (Oxidative Degradation):
Composition: 0.2M Potassium Permanganate (KMnO₄) in 0.5M Sulfuric Acid (H₂SO₄).
Mechanism: This mixture oxidizes the amine group and cleaves the aromatic ring, destroying the carcinogenic potential.
Alternative: Commercial aromatic amine decontamination kits (e.g., SKC Aromatic Amine Decon) which often use specific surface-active agents and oxidizers.
Decontamination Protocol (Surface Spills)
Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.
PPE Up: Don Tyvek suit, double gloves, and respiratory protection.
Absorb:
Liquid Spill: Cover with vermiculite or absorbent pads.
Powder Spill: Cover with a damp paper towel (water) to prevent dust, then wipe up. Do not dry sweep.
Apply Decon:
Spray or pour the Oxidative "Kill" Solution (from 3.1) onto the contaminated surface.[5][6][7][8]
Contact Time: Allow to sit for 15–30 minutes . The solution should turn brown (manganese dioxide formation) as it reacts.
Removal: Wipe up the slurry with absorbent pads.
Final Clean: Rinse the area with water, then ethanol.
Verification: Perform a surface wipe test.[5] Analyze via LC/MS or use a colorimetric swab test specific for aromatic amines (e.g., Ehrlich’s reagent swabs).
Waste Disposal Decision Tree
Strict Rule: 2-Biphenylamine HCl must NEVER be disposed of down the drain. It is toxic to aquatic life and persists in water systems.
Caption: Figure 2.[9][10][11] Waste stream segregation logic. All materials contacting the compound must be incinerated.
For spills exceeding 100mg of powder, activate the facility's HazMat response team. Do not attempt cleanup alone.[12]
References
National Toxicology Program (NTP). (1982). Bioassay of 2-Biphenylamine Hydrochloride for Possible Carcinogenicity.[13] Technical Report Series No. 233.[13]
International Agency for Research on Cancer (IARC). (2012). Chemical Agents and Related Occupations: Aromatic Amines.[5] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F.
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. (Applicable guidelines for handling potent carcinogens).
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 2-Biphenylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of 2-Biphenylamine as a Synthetic Precursor 2-Biphenylamine, often used in its more stable hydrochloride salt form, is a privi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 2-Biphenylamine as a Synthetic Precursor
2-Biphenylamine, often used in its more stable hydrochloride salt form, is a privileged starting material in synthetic organic chemistry. Its defining structural feature—two connected phenyl rings with an amino group ortho to the biaryl linkage—provides a pre-organized framework for intramolecular cyclization reactions. This unique topology makes it an exceptionally valuable precursor for the construction of several classes of fused heterocyclic compounds, which are core scaffolds in numerous pharmaceuticals, agrochemicals, and materials science applications.[1][2][3]
This technical guide provides an in-depth exploration of the primary synthetic routes originating from 2-biphenylamine to generate three key heterocyclic families: Carbazoles , Phenanthridines , and Dibenzofurans . The protocols detailed herein are grounded in established, peer-reviewed methodologies, with an emphasis on explaining the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Part 1: Synthesis of the Carbazole Scaffold
Carbazoles are nitrogen-containing heterocycles renowned for their photophysical properties and biological activities, including anticancer and anti-inflammatory effects. Direct intramolecular C-N bond formation from 2-biphenylamine is the most common strategy for their synthesis.
Method A: The Graebe-Ullmann Synthesis
The Graebe-Ullmann synthesis is a classic and robust thermal or photochemical method for preparing carbazoles.[4][5] The reaction proceeds through the decomposition of an intermediate 1-aryl-1,2,3-benzotriazole, which is formed by the diazotization of the starting 2-biphenylamine.
Mechanism Insight: The key step is the extrusion of nitrogen gas (N₂) from the benzotriazole intermediate upon heating. This generates a highly reactive diradical species that subsequently undergoes intramolecular cyclization to form the stable carbazole ring system.[4][6][7][8]
Technical Support Center: Enhancing the Stability of 2-Biphenylamine Hydrochloride in Solution
Welcome to the technical support resource for 2-Biphenylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for 2-Biphenylamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My 2-Biphenylamine hydrochloride solution is turning yellow/brown. What is causing this discoloration?
A color change in your solution is a primary indicator of degradation, most commonly due to oxidation.[1] Aromatic amines, like 2-Biphenylamine, are susceptible to oxidation when exposed to atmospheric oxygen, a process that can be accelerated by light and the presence of metal ions.[1] The resulting oxidized species are often colored.
Q2: Can I still use a discolored solution of 2-Biphenylamine hydrochloride?
The usability of a discolored solution depends on the sensitivity of your application. For high-purity requirements, such as in quantitative analysis or the synthesis of pharmaceutical-grade materials, it is strongly recommended to prepare a fresh solution.[1] The presence of degradation products can interfere with your results. For less sensitive applications, the impact should be assessed on a case-by-case basis, preferably by an analytical technique like HPLC to quantify the level of degradation.[1]
Q3: What is the best solvent for dissolving 2-Biphenylamine hydrochloride for maximum stability?
While 2-Biphenylamine hydrochloride has solubility in various organic solvents, for aqueous applications, using a slightly acidic buffer can enhance stability by keeping the amine protonated. The protonated form is generally less susceptible to oxidation than the free base. For organic solvents, ensure they are of high purity, dry, and free of peroxides.[2]
Q4: How should I store my 2-Biphenylamine hydrochloride solutions to maximize their shelf-life?
For optimal stability, solutions should be stored at cool temperatures (2-8°C), protected from light by using amber vials or by wrapping the container in foil, and under an inert atmosphere (nitrogen or argon) to minimize oxidation.[2]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 2-Biphenylamine hydrochloride solutions.
Issue 1: Inconsistent results or loss of compound activity over a short period.
Question: I'm observing a rapid loss of potency or inconsistent results in my experiments using a freshly prepared 2-Biphenylamine hydrochloride solution. What could be the problem?
Answer: This issue often points to rapid degradation in the solution. Here’s a systematic approach to troubleshoot the problem:
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent experimental results.
Causality Explained:
Solvent Purity: Impurities in solvents, such as peroxides in ethers or trace metals, can catalyze the degradation of 2-Biphenylamine hydrochloride. Using high-purity, degassed solvents is a critical first step.
Atmospheric Oxygen: The primary culprit for the degradation of aromatic amines is oxidation.[1] Preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, significantly reduces the rate of oxidative degradation.
Light Exposure: Photodegradation can be a significant issue for aromatic compounds.[1] UV radiation can induce photochemical reactions, leading to the formation of degradation products.
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Storing solutions at cooler temperatures (e.g., 2-8°C) will slow down this process.
Issue 2: Unexpected peaks appear in my HPLC chromatogram.
Question: When analyzing my 2-Biphenylamine hydrochloride sample via HPLC, I see new peaks that were not present initially. Are these degradation products?
Answer: It is highly probable that these new peaks are degradation products. A stability-indicating HPLC method is designed to separate the parent compound from any impurities and degradation products.
Diagnostic Steps:
Perform a Forced Degradation Study: To confirm the identity of these peaks, a forced degradation study is recommended (see Protocol 2). By intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light), you can generate the potential degradation products and compare their retention times with the unexpected peaks in your sample.[3][4]
Analyze the Stress Samples: Run the stressed samples on your HPLC system. If the retention times of the new peaks in your experimental sample match those generated during the forced degradation study, it confirms they are degradation products.
LC-MS Analysis: For definitive identification, analyzing the stressed samples by LC-MS (Liquid Chromatography-Mass Spectrometry) can provide the molecular weights of the degradation products, aiding in their structural elucidation.
Key Stability Considerations and Degradation Mechanisms
A deeper understanding of the degradation pathways of 2-Biphenylamine hydrochloride is essential for developing effective stabilization strategies.
Oxidation
The primary degradation pathway for 2-Biphenylamine hydrochloride is oxidation. The aromatic amine functionality is susceptible to attack by molecular oxygen, often proceeding through a radical chain mechanism. This process can be catalyzed by light and trace metal ions. The oxidation of similar compounds, such as 2-aminodiphenylamine, is known to produce colored phenazine-like pigments.[5]
Proposed Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathway of 2-Biphenylamine.
Photodegradation
Exposure to light, particularly in the UV range, can provide the energy to initiate photochemical reactions, leading to the degradation of 2-Biphenylamine hydrochloride. It is crucial to handle and store solutions of this compound with protection from light. Photostability testing should be conducted according to ICH Q1B guidelines, which recommend exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of near-UV light.[1][3][5][6][7]
pH-Dependent Instability
The stability of 2-Biphenylamine hydrochloride is influenced by the pH of the solution. The basicity (pKa) of 2-biphenylamine is reported to be around 3.8.[8]
Acidic Conditions (pH < pKa): In acidic solutions, the amine group is protonated (-NH3+), which is generally more stable and less prone to oxidation. However, extremely low pH combined with high temperatures can lead to hydrolysis.
Neutral to Basic Conditions (pH > pKa): In neutral or basic solutions, the amine is in its free base form (-NH2), which is more susceptible to oxidation.
Stabilization Strategies
Use of Antioxidants
The addition of antioxidants can significantly inhibit the oxidative degradation of 2-Biphenylamine hydrochloride. Antioxidants work by scavenging free radicals, thereby terminating the chain reaction of oxidation.
Phenolic Antioxidants (e.g., BHT - Butylated Hydroxytoluene): These act as hydrogen donors to convert peroxy radicals into hydroperoxides, thus stopping the propagation of the radical chain reaction.[9] They are particularly effective in organic solvents.
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is a potent free-radical scavenger.[9][10] It can also regenerate other antioxidants, such as vitamin E.[10][11]
Control of pH
Maintaining the pH of aqueous solutions below the pKa of 2-Biphenylamine (around 3.8) will keep the molecule in its more stable, protonated form. The use of an appropriate buffer system is recommended for aqueous formulations.
Inert Atmosphere and Light Protection
Inert Gas Sparging: Before preparing a solution, sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes can remove dissolved oxygen.
Headspace Purging: After preparing the solution, purging the headspace of the storage container with an inert gas before sealing can prevent re-exposure to oxygen.
Light Protection: Always use amber glass vials or wrap clear containers with aluminum foil to protect the solution from light.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of 2-Biphenylamine Hydrochloride
Objective: To prepare a stock solution of 2-Biphenylamine hydrochloride with enhanced stability for use in experiments.
Materials:
2-Biphenylamine hydrochloride
High-purity solvent (e.g., HPLC-grade methanol, ethanol, or an appropriate aqueous buffer)
Antioxidant (e.g., BHT for organic solvents, L-Ascorbic acid for aqueous solutions)
Inert gas (Nitrogen or Argon)
Amber glass vials with screw caps
Procedure:
Solvent Degassing: Place the required volume of solvent in a suitable container and sparge with nitrogen or argon gas for at least 15 minutes to remove dissolved oxygen.
Antioxidant Addition (Optional but Recommended):
For organic solvents: Add BHT to a final concentration of 0.01-0.1% (w/v).
For aqueous solutions: Add L-Ascorbic acid to a final concentration of 0.05-0.1% (w/v).
Dissolution: Weigh the required amount of 2-Biphenylamine hydrochloride and dissolve it in the degassed, antioxidant-containing solvent.
Inert Headspace: Transfer the solution to an amber glass vial. Before sealing, gently flush the headspace of the vial with the inert gas.
Storage: Seal the vial tightly and store it at 2-8°C, protected from light.
Protocol 2: General Forced Degradation Study for 2-Biphenylamine Hydrochloride
Objective: To generate potential degradation products of 2-Biphenylamine hydrochloride to aid in the development of a stability-indicating analytical method.
Materials:
2-Biphenylamine hydrochloride stock solution (e.g., 1 mg/mL in methanol or acetonitrile)
0.1 M Hydrochloric acid (HCl)
0.1 M Sodium hydroxide (NaOH)
3% Hydrogen peroxide (H₂O₂)
HPLC system with a UV detector
Procedure:
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation: Place a solid sample of 2-Biphenylamine hydrochloride in an oven at 80°C for 48 hours. Dissolve the stressed solid to prepare a solution for HPLC analysis.
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a photostability chamber according to ICH Q1B guidelines.[1][3][5][6][7]
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method (see Protocol 3).
Protocol 3: Recommended HPLC Method for Stability Assessment
Objective: To provide a starting point for an HPLC method capable of separating 2-Biphenylamine hydrochloride from its potential degradation products.
Parameter
Recommended Condition
Column
C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase
A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient
Start with a suitable gradient, e.g., 5% B to 95% B over 20 minutes. This may need optimization based on the results of the forced degradation study.
Flow Rate
1.0 mL/min
Column Temp.
30°C
Detection
UV at a suitable wavelength (e.g., 240 nm or a wavelength of maximum absorbance for 2-Biphenylamine)
Injection Vol.
10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[4][12]
Barry, V. C., Belton, J. G., O'Sullivan, J. F., & Twomey, D. (1956). The oxidation of derivatives of o-phenylenediamine. Part I. Isomeric phenazine pigments obtained by oxidation of 2-aminodiphenylamine hydrochloride. Journal of the Chemical Society (Resumed), 888.
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. Available from: [Link]
ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. Available from: [Link]
Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. Available from: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]
Comparing Antioxidant Cosmetic Preservatives. Knowde. Available from: [Link]
2-Biphenylamine Properties. U.S. Environmental Protection Agency. Available from: [Link]
Why are natural antioxidants replacing synthetic additives despite higher cost and formulation complexity? Knowde. Available from: [Link]
SOLUBILITY DATA SERIES. International Union of Pure and Applied Chemistry.
Diphenhydramine (hydrochloride)
2-Aminobiphenyl. PubChem. National Center for Biotechnology Information. Available from: [Link]
Chen, J., et al. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 11(1), 155.
2-Biphenylamine and its salts. OEHHA. Available from: [Link]
Using antioxidants to increase shelf life of food products.
Lien, E. J., & Li, L. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 25(23), 5678.
A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk and pharmaceutical dosage forms. Journal of Applied Pharmaceutical Science.
Troubleshooting guide for 2,2'-Biphenyldiamine stability and degrad
Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
Formulation Record - Diphenhydramine HCl 2.5 mg/mL Oral Solution. UNC Eshelman School of Pharmacy.
a) ¹H NMR analyses of the pH‐dependent stability profile of 2 a. b) Putative mechanism for oligomer formation under basic conditions.
Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol.
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look
Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. MDPI.
Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution. Emerging Standards.
Technical Support Center: Troubleshooting Baseline Noise in HPLC Analysis of 2-Biphenylamine HCl
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of 2-Biphenylamine HCl. A stable, quiet baseline is the found...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for troubleshooting High-Performance Liquid Chromatography (HPLC) baseline noise, with a specific focus on the analysis of 2-Biphenylamine HCl. A stable, quiet baseline is the foundation of accurate and reproducible chromatographic analysis.[1][2] Deviations such as noise, drift, or spikes can obscure peaks of interest, compromise data quality, and lead to inaccurate quantification.[3][4] This guide provides a structured, question-and-answer-based approach to systematically identify and resolve the root causes of baseline disturbances.
This section addresses common baseline problems encountered during HPLC analysis. Each issue is broken down by potential cause and recommended troubleshooting actions.
Q1: My baseline is showing random, irregular noise. What are the likely causes and how do I fix it?
Irregular or random baseline noise is often characterized by chaotic fluctuations without a consistent pattern.[5]
Possible Cause 1: Air Bubbles in the System
Causality: Dissolved gases in the mobile phase can form bubbles when the pressure changes, particularly as the eluent enters the low-pressure environment of the detector flow cell.[1][6] These bubbles cause erratic light scattering and absorption, leading to sharp, random spikes or a generally noisy baseline.[5]
Troubleshooting Action:
Ensure Proper Degassing: Use an inline degasser and verify its functionality.[3][7] For mobile phases prone to outgassing (e.g., mixtures of organic solvents and aqueous buffers), consider supplementary degassing by sonication or helium sparging before use.[1]
System Purge: Purge the pump and flow lines thoroughly to remove any trapped air.
Check for Leaks: Inspect all fittings and connections for leaks, as these can introduce air into the system.[5]
Possible Cause 2: Mobile Phase Contamination
Causality: Impurities or particulate matter in the solvents, buffers, or additives can contribute to baseline noise.[7] This is especially prominent in gradient elution, where contaminants may elute as the solvent strength increases, appearing as "phantom peaks" or a rising, noisy baseline.[5][7]
Troubleshooting Action:
Use High-Purity Solvents: Always use HPLC-grade or LC-MS-grade solvents and reagents.[4][7]
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily to prevent degradation and microbial growth.[8]
Filter Mobile Phase: Filter all aqueous mobile phases and buffers through a 0.2 µm or 0.45 µm filter to remove particulates.
Possible Cause 3: Column Contamination
Causality: Strongly retained compounds from previous injections can slowly bleed off the column, causing a noisy or drifting baseline.[5][7]
Troubleshooting Action:
Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.[4]
Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained materials in the sample.[4]
Isolate the Column: To confirm the column is the source, replace it with a union and observe the baseline. If the noise disappears, the column is the culprit.[7]
Q2: I'm observing a regular, pulsating baseline noise. What does this indicate?
Regular, or periodic, noise often appears as a sinusoidal wave and is typically linked to the mechanical components of the HPLC system.[9]
Possible Cause 1: Pump Pulsations
Causality: This issue is often related to the pump's check valves or seals. A faulty or dirty check valve can cause pressure fluctuations that correspond with the pump strokes, leading to a pulsating baseline.[5][7][8]
Troubleshooting Action:
Confirm Pump Relation: Change the pump flow rate. If the frequency of the pulsation changes proportionally, the pump is the source.[9]
Clean or Replace Check Valves: Clean the check valves by sonicating them in methanol or isopropanol. If cleaning does not resolve the issue, replace them.[3][8]
Inspect Pump Seals: Worn pump seals can also lead to pressure fluctuations and leaks. Replace them as part of routine annual maintenance.[7]
Possible Cause 2: Inadequate Mobile Phase Mixing
Causality: For systems that mix solvents online (binary or quaternary pumps), incomplete mixing can lead to periodic fluctuations in the mobile phase composition reaching the detector. This is especially noticeable with UV-absorbing additives like trifluoroacetic acid (TFA).[1][6]
Troubleshooting Action:
Install a Mixer: If noise is significant, especially in gradient runs with UV-absorbing additives, installing an additional static mixer can improve baseline stability.[1][6]
Premix Solvents: As a diagnostic step, try premixing the mobile phase manually and running it in isocratic mode to see if the pulsation disappears.
Q3: My baseline is consistently drifting upwards or downwards. How can I stabilize it?
Baseline drift is a slow, steady change in the baseline position over the course of a run.[3]
Possible Cause 1: Temperature Fluctuations
Causality: The mobile phase viscosity and the refractive index are sensitive to temperature changes.[10][11] If the column and detector are not at a stable, consistent temperature, the baseline can drift.[8] Drafts from air conditioning or heating vents can also introduce thermal noise.[8]
Troubleshooting Action:
Use a Column Oven: Maintain a constant and stable column temperature using a column compartment or oven.[10][12]
Thermostat the Detector: Ensure the detector cell is also properly thermostatted.[5]
Allow System Equilibration: Give the entire system sufficient time to equilibrate thermally before starting an analysis.[8]
Possible Cause 2: Column Equilibration Issues
Causality: When changing mobile phases, the column requires adequate time to fully equilibrate with the new conditions. Insufficient equilibration can lead to a continuously drifting baseline.[4]
Troubleshooting Action:
Flush with Sufficient Volume: Flush the column with at least 10-20 column volumes of the new mobile phase before analysis.[4]
Consider Mobile Phase Complexity: Be aware that mobile phases containing ion-pairing reagents may require significantly longer equilibration times.[4]
Possible Cause 3: Detector Lamp Instability
Causality: An aging detector lamp can lose intensity and stability, resulting in a drifting baseline.[5]
Troubleshooting Action:
Check Lamp Energy: Monitor the detector's lamp energy or intensity levels through the system software.
Replace the Lamp: If the lamp is near the end of its rated lifetime or shows low energy, replace it.[13]
Specific Considerations for 2-Biphenylamine HCl Analysis
2-Biphenylamine is an aromatic compound, and its analysis presents specific considerations for method development and troubleshooting.
Column Selection: While standard C18 columns are often suitable for biphenyl compounds, a Phenyl or Biphenyl stationary phase can offer alternative selectivity and enhanced retention through π-π interactions between the analyte's aromatic rings and the stationary phase.[14][15]
UV Detection: The aromatic nature of 2-Biphenylamine HCl makes it a strong candidate for UV detection. A common wavelength for biphenyl compounds is around 254 nm.[16][17] It is crucial to operate at an absorbance maximum (λmax) rather than on the slope of the UV curve to minimize baseline drift caused by minor shifts in mobile phase composition.[4]
Mobile Phase Additives: If using additives like TFA to improve peak shape, be mindful that it strongly absorbs UV light and can contribute to baseline noise, especially if the solvents are not fresh.[3][8] Using a high-purity grade of TFA and preparing fresh mobile phase daily is critical.[8]
Systematic Troubleshooting Protocols
Protocol 1: Baseline Noise Diagnostic Workflow
This protocol provides a step-by-step method to isolate the source of baseline noise.
Stop the Flow: Stop the pump flow. If the noise disappears, the issue is related to the mobile phase, pump, or column. If the noise persists, the problem lies with the detector electronics or lamp.
Remove the Column: Replace the column with a zero-dead-volume union.
Run Mobile Phase: Start the flow again.
If the baseline is now stable, the column was the source of the noise (e.g., contamination, degradation).[7]
If the noise is still present, the issue is with the pump, mixer, or mobile phase itself.
Prepare Fresh Mobile Phase: Prepare a fresh batch of mobile phase using high-purity solvents.[4] If this resolves the noise, the original mobile phase was contaminated or improperly prepared.
Inspect Pump Components: If the noise remains, the issue is likely with the pump's check valves or seals. Proceed to clean or replace these components.[7]
Protocol 2: Column Flushing and Regeneration
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from entering the flow cell.
Reverse Flush (Optional): For suspected inlet frit blockage, reverse the column direction.
Flush with a Series of Solvents:
Flush with 20 column volumes of your mobile phase without buffer (e.g., water/acetonitrile).
Flush with 20 column volumes of 100% Acetonitrile.
Flush with 20 column volumes of 100% Isopropanol.
Flush again with 20 column volumes of 100% Acetonitrile.
Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with the initial mobile phase conditions for at least 20 column volumes before use.[4]
Data Presentation & Visualization
Summary of Common Baseline Issues
Baseline Issue
Probable Cause(s)
Recommended Solutions
Irregular Noise
Air bubbles, mobile phase/column contamination, leaks.[5]
Degas mobile phase, use fresh/filtered solvents, flush/replace column.[4][7]
Regular/Pulsating Noise
Faulty pump check valves/seals, poor mobile phase mixing.[1][7]
Clean/replace check valves, install a mixer, check pump seals.[3][6]
Baseline Drift
Temperature fluctuations, insufficient column equilibration, aging detector lamp.[5]
Use a column oven, allow for proper equilibration, check/replace lamp.[4][8]
Spikes
Air bubbles, particulates, electrical interference.
Degas mobile phase, filter samples/solvents, check instrument grounding.
Troubleshooting Workflow Diagram
Caption: A logical workflow for diagnosing and resolving HPLC baseline noise.
References
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
HPLC Repair Services. (2020, August 31). Common Causes of Baseline Noise. [Link]
Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis. [Link]
ResearchGate. (2015, July 25). Common Causes of Baseline Noise in HPLC & UHPLC Systems. [Link]
Shimadzu. (2025, April 15). Baseline Disturbance. [Link]
Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]
The LCGC Blog. (2019, February 13). HPLC Diagnostic Skills–Noisy Baselines. [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
Hawach Scientific. (2022, July 29). Maintaining liquid chromatography column temperature contributes to accuracy and stability. [Link]
Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?[Link]
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?[Link]
SIELC Technologies. (n.d.). Separation of 2-Biphenylamine, 4'-nitro- on Newcrom R1 HPLC column. [Link]
PMC. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
SciELO. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
ResearchGate. (2022). (PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Compound: 2-Biphenylamine Hydrochloride (2-Aminobiphenyl HCl)
CAS: 2185-92-4 (HCl salt) / 90-41-5 (Free base)
Support Ticket: #STAB-2ABP-001
Subject: Prevention of Oxidation, Color Change, and Long-Term Storage Protocols
Executive Summary: The "Pink" Phenomenon
Aromatic amine salts like 2-Biphenylamine Hydrochloride are kinetically stable but thermodynamically prone to oxidation. Users frequently report the material turning from white/off-white to pink, violet, or brown .
This color change indicates the formation of diazo oxides, azo-coupling products, or quinone imines . While the hydrochloride salt form (
) is significantly more resistant to oxidation than the free base, the presence of trace moisture hydrolyzes the salt, liberating the free amine, which then rapidly oxidizes.
The Golden Rule: Moisture is the gateway to oxidation. Control the water, and you control the color.
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, one must understand the chemical pathway. The "pinking" is not a simple surface reaction; it is a radical chain reaction catalyzed by light and moisture.
FAQ: Why does my sample turn pink even in a closed bottle?
A: Standard caps are not hermetic seals against oxygen or moisture over months. If the salt absorbs water (hygroscopic), the crystal lattice shifts. The protonated amine (
) is in equilibrium with the free amine () and acid (). Water shifts this equilibrium, exposing the free amine to atmospheric oxygen.
Visualization: The Oxidation Cascade
Figure 1: The degradation pathway. Note that moisture is the catalyst that "unlocks" the salt, allowing oxidation to proceed.
Module 2: Storage Best Practices (The "How")
Do not rely on the original vendor packaging for long-term storage (>1 month). Transfer material to a controlled environment immediately upon receipt.
The "Argon Blanket" Protocol
Required for: Storage > 30 days
Vessel Selection: Use an amber glass vial with a Teflon-lined screw cap. Avoid clear glass (UV protection).
Atmosphere Exchange:
Place the open vial in a glove box or use a Schlenk line.
Flush the headspace with dry Argon (heavier than air) or Nitrogen.
Pro Tip: Argon is superior because it sinks, creating a physical "blanket" over the crystals.
Secondary Containment: Place the sealed vial inside a secondary jar containing a desiccant packet (Silica gel or Drierite).
Temperature: Store at +2°C to +8°C (Refrigerator).
Warning: Allow the vial to warm to room temperature before opening to prevent condensation from forming on the cold crystals.
Storage Dashboard
Parameter
Recommended Condition
Critical Limit (Avoid)
Temperature
+2°C to +8°C
> 25°C (Accelerates kinetics)
Atmosphere
Inert Gas (Argon/N2)
Ambient Air (21% O2)
Humidity
< 10% RH (Desiccator)
> 40% RH (Hydrolysis risk)
Container
Amber Glass + Teflon Liner
Clear Glass / Plastic Bags
Module 3: Troubleshooting & Recovery (The "Fix")
If your material has turned pink or light brown, it is often recoverable. The colored impurities are usually present in ppm quantities but have high extinction coefficients (very strong color).
Recrystallization Protocol (Ethanol/HCl Method)
Objective: Remove colored impurities while maintaining the HCl salt form.
Dissolution: Dissolve the crude pink solid in the minimum amount of boiling Ethanol.
Note: If the salt does not dissolve well, add drops of water sparingly, but keep water content low.
Acidification: Add 1-2 drops of Concentrated HCl.
Reason: This forces the equilibrium back to the salt form (
), preventing further oxidation during heating.
Decolorization: Add Activated Charcoal (approx. 1-2% by weight). Stir at near-boiling for 5-10 minutes.
Hot Filtration: Filter the hot solution through a Celite pad (pre-wetted with hot ethanol) to remove the charcoal.
Result: The filtrate should be clear or very pale yellow.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (+4°C) for 2 hours.
Collection: Filter the white crystals, wash with cold Ethanol/Ether (1:1), and dry under vacuum.
Workflow Visualization
Figure 2: Purification workflow to restore oxidized amine salts.
Module 4: Safety & Handling (Critical)
Hazard Alert: 2-Biphenylamine is structurally related to 4-Aminobiphenyl, a known potent human carcinogen (IARC Group 1).
IARC Classification: 2-Aminobiphenyl is currently Group 3 (Not classifiable as to its carcinogenicity to humans), but it often contains trace isomers of 4-Aminobiphenyl as synthesis impurities [1].
Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended) and P95/P100 respiratory protection if handling powder outside a hood.
Decontamination: Spills should be treated with dilute HCl (to form the salt) and absorbed, then disposed of as hazardous organic waste.
References
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Aromatic Amines, Organic Dyes, and Related Exposures.[2][3] Vol 99. International Agency for Research on Cancer. Link
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Aminobiphenyl.[4]Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
PubChem. (n.d.). Compound Summary: 2-Aminobiphenyl.[3][4][5][6][7][8][9] National Library of Medicine. Link
Technical Support Center: Resolving Solubility Challenges of 2-Biphenylamine Hydrochloride in Organic Solvents
Welcome to the technical support center for 2-Biphenylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compou...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Biphenylamine hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with this compound in organic solvents. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our approach is rooted in fundamental chemical principles to provide you with robust and reliable solutions.
Understanding the Challenge: Why is 2-Biphenylamine Hydrochloride Difficult to Dissolve in Organic Solvents?
2-Biphenylamine hydrochloride is the salt form of the parent amine, 2-aminobiphenyl.[1] The conversion of an amine to its hydrochloride salt is a common strategy in pharmaceuticals to enhance aqueous solubility and stability.[2][3][4] However, this very property often creates challenges when working with organic solvents.
The core of the issue lies in the polarity mismatch. The hydrochloride salt introduces an ionic character (R-NH₃⁺Cl⁻) to the otherwise largely non-polar biphenyl structure.[4][5] This high polarity makes the salt readily soluble in polar solvents like water and to some extent, lower alcohols, but poorly soluble in many common non-polar or weakly polar organic solvents used in synthesis and analysis.[5][6] The principle of "like dissolves like" governs this behavior; the ionic salt prefers to interact with polar solvent molecules, while the non-polar biphenyl moiety would prefer a non-polar environment.[7]
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve 2-Biphenylamine hydrochloride in Dichloromethane (DCM) for a reaction, but it's not dissolving. What are my options?
This is a common issue as DCM is a relatively non-polar solvent. Direct dissolution is often unsuccessful. Here are some strategies to consider, starting with the simplest:
Initial Troubleshooting:
Vigorous Agitation/Sonication: Ensure maximum surface area contact between the solid and the solvent by using vigorous stirring or placing the sample in an ultrasonic bath.
Gentle Warming: Carefully warming the mixture can sometimes increase solubility. However, be cautious as excessive heat can lead to degradation. Monitor for any color changes.
Advanced Strategies:
Co-Solvent System: Introduce a small amount of a polar co-solvent like methanol or ethanol. These can help to bridge the polarity gap between the salt and the bulk solvent. Start with a small percentage (e.g., 1-5% v/v) and gradually increase if necessary.
Free-Basing (In-situ or Prior to Use): This is often the most effective method.[6] By neutralizing the hydrochloride salt with a suitable base, you convert it back to the free amine (2-aminobiphenyl), which is significantly more soluble in organic solvents.[6]
Q2: What is "free-basing" and how do I perform it for 2-Biphenylamine hydrochloride?
Free-basing is the process of converting the amine salt back to its neutral, "free base" form by treatment with a base. The resulting free amine is less polar and thus more soluble in a wider range of organic solvents.[6]
There are two main approaches:
Aqueous Work-up (for isolation of the free base):
Dissolve the 2-Biphenylamine hydrochloride in water or a water/miscible organic solvent mixture.
Add a base such as sodium bicarbonate, sodium carbonate, or a dilute sodium hydroxide solution until the pH is basic (e.g., pH 9-10).
Extract the free amine into an organic solvent like ethyl acetate or DCM.
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent to obtain the solid free amine.
In-situ Free-Basing (for direct use in a reaction):
Suspend the 2-Biphenylamine hydrochloride in your desired anhydrous organic solvent (e.g., DCM, THF).
Add a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (typically 1.0-1.1 equivalents).[6]
The reaction forms the soluble free amine and the corresponding triethylammonium or diisopropylethylammonium hydrochloride salt, which often precipitates and can sometimes be filtered off.[6]
Q3: Can I use heat to improve the solubility of 2-Biphenylamine hydrochloride?
Gentle warming can be attempted, but with caution. While increased temperature can enhance the solubility of many compounds, it can also accelerate potential degradation of your material. It is crucial to monitor for any visual changes, such as color darkening, which might indicate decomposition. This approach is generally less effective for significant solubility challenges compared to altering the chemical form (free-basing) or the solvent system.
Q4: Are there any recommended starting solvents for dissolving 2-Biphenylamine hydrochloride without chemical modification?
For direct dissolution, polar solvents are your best starting point.[6] Consider the following:
High Polarity Solvents: Water, Methanol (MeOH), Ethanol (EtOH).[6]
It's important to note that while these solvents may dissolve the compound, they might not be compatible with your subsequent reaction conditions.
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent Selection and Solubility Enhancement
This guide provides a structured workflow for tackling solubility issues.
dot
graph TD {
A[Start: Undissolved 2-Biphenylamine HCl] --> B{Initial Physical Methods};
B --> C{Gentle Warming};
B --> D{Vigorous Stirring/Sonication};
C --> E{Still Undissolved?};
D --> E;
E --> F{Solvent System Modification};
F --> G[Try Polar Solvents: MeOH, EtOH, DMF, DMSO];
F --> H[Use a Co-Solvent System: e.g., DCM/MeOH];
G --> I{Successful?};
H --> I;
I -- No --> J{Chemical Modification};
J --> K[Perform Free-Basing];
K --> L[Dissolve Free Base in Desired Solvent];
I -- Yes --> M[Proceed with Experiment];
L --> M;
}
enddot
Caption: Troubleshooting workflow for solubility issues.
Guide 2: Protocol for In-Situ Free-Basing of 2-Biphenylamine Hydrochloride for Organic Reactions
This protocol is intended for situations where the free amine is needed directly in a reaction mixture.
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
Inert atmosphere setup (e.g., Nitrogen or Argon balloon)
Magnetic stirrer and stir bar
Procedure:
To a dry reaction flask under an inert atmosphere, add the 2-Biphenylamine hydrochloride (1 equivalent).
Add the anhydrous organic solvent to create a suspension.
With vigorous stirring, slowly add the tertiary amine base (1.0-1.1 equivalents) dropwise to the suspension.
Stir the mixture at room temperature for 15-30 minutes. During this time, the solid 2-Biphenylamine hydrochloride will react to form the soluble free amine. A new precipitate, the hydrochloride salt of the tertiary amine, may form.
The resulting mixture containing the dissolved free amine can often be used directly in the subsequent reaction step.
Data Summary
While quantitative solubility data for 2-Biphenylamine hydrochloride is not widely published, the following table provides a qualitative guide based on chemical principles and data for similar compounds.
Solvent Class
Example Solvents
Expected Solubility of 2-Biphenylamine HCl
Rationale
Non-Polar
Hexane, Toluene
Very Poor
Significant polarity mismatch between the ionic salt and the non-polar solvent.[5]
High polarity allows for effective dissolution of the salt.[6]
Underlying Mechanisms
The conversion between the hydrochloride salt and the free base is an acid-base equilibrium. Understanding this is key to manipulating solubility.
By following these guidelines and understanding the chemical principles at play, researchers can effectively overcome the solubility challenges associated with 2-Biphenylamine hydrochloride and proceed with their experimental workflows.
References
Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water? Retrieved from [Link]
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
Shmidt, V. S., Shesterikov, V. N., & Mezhov, E. A. (1967). THE SOLUBILITY OF AMINE SALTS IN SOLVENTS OF LOW POLARITY AND THE INFLUENCE OF DILUENTS ON THE EXTRACTION PROPERTIES OF AMINE SALTS. Russian Chemical Reviews, 36(12), 946-959.
U.S. Environmental Protection Agency. (2025, October 15). 2-Biphenylamine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
Chemistry LibreTexts. (2014, August 20). 10.8: Amines as Bases. Retrieved from [Link]
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
Darshana, M. J., & Patel, P. P. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Journal of Chemical and Pharmaceutical Research, 4(6), 3236-3244.
PubChem. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]
ACS Omega. (2017, November 17). Solvent Polarity-Dependent Behavior of Aliphatic Thiols and Amines toward Intriguingly Fluorescent AuAgGSH Assembly. Retrieved from [Link]
ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Retrieved from [Link]
Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
ADMET & DMPK. (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. Retrieved from [Link]
Darshana, M. J., & Patel, P. P. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Chemical and Pharmaceutical Research, 4(6), 3236-3244.
Purdue University. (n.d.). Amines. Retrieved from [Link]
ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? Retrieved from [Link]
PubMed. (2012, June 11). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]
Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
Scribd. (n.d.). Product Information: 2C-B (Hydrochloride). Retrieved from [Link]
Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Retrieved from [Link]
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
Helda. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]
Reddit. (2021, February 24). Free-basing a volatile aliphatic amine without aqueous? Retrieved from [Link]
OEHHA. (2010, July). 2-Biphenylamine and its salts. Retrieved from [Link]
PubChem. (n.d.). Diphenylamine hydrochloride. Retrieved from [Link]
ResearchGate. (2018, February 8). Solvent to solubilize Diphenylamine? Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]
removing impurities from commercial 2-Biphenylamine hydrochloride samples
Technical Support Center: Purification of 2-Biphenylamine Hydrochloride Welcome to the Technical Support Center for the purification of commercial 2-Biphenylamine hydrochloride. This guide is designed for researchers, sc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Purification of 2-Biphenylamine Hydrochloride
Welcome to the Technical Support Center for the purification of commercial 2-Biphenylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 2-Biphenylamine hydrochloride for your experiments.
Frequently Asked Questions (FAQs)
Q1: My commercial 2-Biphenylamine hydrochloride has a noticeable color (yellow to brown). What is the likely cause and is it still usable?
A1: A color change in your solid 2-Biphenylamine hydrochloride is a common indicator of oxidation.[1] Aromatic amines, like 2-Biphenylamine, are susceptible to air oxidation, which can be accelerated by light and the presence of trace metal ions.[1] The resulting oxidized species are often highly colored.
Whether the material is still usable depends on the sensitivity of your application. For applications requiring high purity, such as in pharmaceutical development or for preparing analytical standards, purification is strongly recommended. The presence of these impurities can lead to side reactions, inaccurate analytical results, and potential toxicity.[2]
Q2: What are the most common impurities I should expect in a commercial sample of 2-Biphenylamine hydrochloride?
A2: Besides oxidation products, common impurities can include:
Isomeric Aminobiphenyls: Notably 4-aminobiphenyl and 3-aminobiphenyl, which can be carry-overs from the synthesis process.[3] 4-aminobiphenyl is a known carcinogen and its presence, even in trace amounts, can be a significant concern.[4]
Unreacted Starting Materials or Precursors: Depending on the synthetic route, these could include biphenyl or other precursors.
Residual Solvents: Solvents used in the final crystallization or precipitation of the hydrochloride salt may be present.
Inorganic Salts: Such as sodium chloride, if it's a byproduct of the hydrochloride salt formation and not completely removed.[5]
Q3: I am seeing unexpected peaks in my HPLC analysis of a reaction involving 2-Biphenylamine hydrochloride. Could these be degradation products?
A3: It is highly probable that new peaks are due to the degradation of the 2-Biphenylamine moiety, especially if your reaction conditions involve strong acids, bases, oxidizing agents, or exposure to heat and light.[6] The amine functionality is particularly susceptible to oxidation.
To confirm, it is advisable to run a forced degradation study on your starting material under conditions mimicking your reaction (e.g., heat, acid, base, oxidation) and analyze the resulting mixture by HPLC to see if the retention times of the degradation products match your unexpected peaks.[6]
Troubleshooting Purification Challenges
Problem
Potential Cause
Troubleshooting Steps & Explanations
Oily Precipitate During Recrystallization
The chosen solvent system has too high a solvency for the compound at the cooling temperature, or the cooling process is too rapid.
1. Modify Solvent System: Add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the hot, dissolved solution until slight turbidity appears, then reheat to dissolve and cool slowly. This reduces the overall solvating power of the system. 2. Slow Cooling: Allow the flask to cool to room temperature undisturbed, then transfer to a refrigerator, and finally to a freezer if necessary. This promotes the formation of well-defined crystals over an amorphous oil.
Low Recovery After Recrystallization
The compound has significant solubility in the mother liquor even at low temperatures. The volume of solvent used was excessive.
1. Concentrate the Mother Liquor: Carefully evaporate a portion of the solvent from the filtrate and cool again to recover a second crop of crystals. Be aware that the purity of subsequent crops may be lower. 2. Minimize Solvent Volume: During the initial dissolution, use the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated upon cooling, maximizing crystal yield.
Product is Still Colored After Recrystallization
The colored impurities have similar solubility profiles to the desired product in the chosen solvent. The impurities may be adsorbed onto the crystal surface.
1. Activated Carbon Treatment: Add a small amount (1-2% w/w) of activated carbon to the hot, dissolved solution and heat for a few minutes before performing a hot filtration to remove the carbon. Activated carbon has a high surface area and can adsorb colored impurities. 2. Change Recrystallization Solvent: Experiment with different solvent systems. A polar protic solvent like ethanol may have a different selectivity for impurities compared to a more non-polar solvent.
Amine Hydrochloride Dissociates to Free Base
The purification method (e.g., silica gel chromatography) is not suitable for the salt form. The pH of an aqueous solution is too high.
1. Avoid Standard Silica Gel Chromatography: The basic amine will strongly interact with the acidic silica gel. If chromatography is necessary, consider using a different stationary phase like alumina or a reverse-phase column with an appropriate mobile phase. 2. Maintain Acidic pH: If using aqueous solutions for extraction or washing, ensure the pH is kept low (typically pH 2-4) to maintain the protonated, water-soluble hydrochloride form.
Detailed Experimental Protocols
Protocol 1: Recrystallization for General Purity Enhancement
Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility characteristics from the desired compound. For amine hydrochlorides, alcoholic solvents are often a good starting point.[7]
Objective: To remove colored impurities and other less soluble contaminants.
Methodology:
Solvent Selection: Begin by testing the solubility of a small amount of the commercial 2-Biphenylamine hydrochloride in various solvents (e.g., ethanol, isopropanol, acetonitrile) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but have low solubility when cold.
Dissolution: In a flask equipped with a reflux condenser, add the crude 2-Biphenylamine hydrochloride and the chosen solvent. Use a minimal amount of solvent and heat the mixture to boiling with stirring until all the solid dissolves.
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to boiling for 5-10 minutes.
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon (if used) and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.
Crystallization: Allow the clear filtrate to cool slowly to room temperature. The rate of cooling influences crystal size; slower cooling generally yields larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Protocol 2: Acid-Base Extraction for Removal of Neutral and Basic Impurities
This technique leverages the basicity of the amine to separate it from non-basic impurities. The hydrochloride salt is first converted to the free base.
Objective: To separate 2-Biphenylamine from neutral organic impurities and potentially other amine isomers with different basicities.
Methodology:
Dissolution and Basification: Dissolve the crude 2-Biphenylamine hydrochloride in water. Add a base (e.g., 1 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10). The free 2-Biphenylamine will precipitate or form an oil.
Extraction of Free Base: Extract the aqueous solution multiple times with an immiscible organic solvent such as diethyl ether or ethyl acetate. The free 2-Biphenylamine will move into the organic layer, while inorganic salts will remain in the aqueous layer.
Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and any remaining inorganic base.
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
Formation of Pure Hydrochloride Salt: Filter off the drying agent. Bubble dry HCl gas through the organic solution, or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether). The pure 2-Biphenylamine hydrochloride will precipitate out of the solution.
Isolation and Drying: Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of the organic solvent, and dry under vacuum.
Purity Assessment
To validate the success of your purification, it is essential to use appropriate analytical techniques.
Analytical Method
Purpose
Typical Parameters
High-Performance Liquid Chromatography (HPLC)
To quantify the purity of the sample and detect impurities. A stability-indicating method can also track degradation products.[2][6]
Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid. Detection: UV at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Useful for identifying and quantifying volatile impurities, such as residual solvents or isomeric aminobiphenyls.[2][3]
Column: A non-polar capillary column. Carrier Gas: Helium. The mass spectrometer provides structural information for impurity identification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides structural confirmation of the purified product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
¹H and ¹³C NMR spectra should be consistent with the structure of 2-Biphenylamine hydrochloride. The absence of signals corresponding to known impurities confirms purity.
Melting Point
A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.
The reported melting point for 2-Aminobiphenyl (the free base) is 47-50 °C. The hydrochloride salt will have a different, higher melting point.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying 2-Biphenylamine hydrochloride.
Caption: Decision workflow for purifying 2-Biphenylamine HCl.
References
Organic Syntheses Procedure: methylamine hydrochloride. Available at: [Link]
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Crystal Growth & Design, 5(3), 1169-1181. Available at: [Link]
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]
US Patent 4670232A, Recovery of amines from by-product chloride salts.
European Patent EP 2436381 A1, Crystallization of hydrohalides of pharmaceutical compounds.
Narayan, P. K., et al. (2003). Identification of Aminobiphenyl Derivatives in Commercial Hair Dyes. Chemical Research in Toxicology, 16(9), 1162-1173. Available at: [Link]
OEHHA. 2-Biphenylamine and its salts. Available at: [Link]
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]
Japanese Pharmacopoeia. Diphenhydramine / Official Monographs for Part I. Available at: [Link]
Snead, D. R., & Jamison, T. F. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 4(7), 2822-2826. Available at: [Link]
Zhang, Y., et al. (2012). Stability and Compatibility of Diphenhydramine Hydrochloride in Intravenous Admixtures: A New Look at an Old Drug. International Journal of Pharmaceutical Compounding, 16(5), 434-437. Available at: [Link]
CN Patent 104892435B, The preparation method of diphenhydramine.
Snead, D. R., & Jamison, T. F. (2013). End-to-end continuous flow synthesis and purification of diphenhydramine hydrochloride featuring atom economy, in-line separation, and flow of molten ammonium salts. Chemical Science, 4(7), 2822. Available at: [Link]
Lotfy, H. M., Abdel-Moety, E. M., & Nouman, E. G. (2013). Stability indicating HPLC-determination of biperiden hydrochloride in presence of its oxidative and acid degradation products. Analytical Chemistry: An Indian Journal, 13(1), 1-8. Available at: [Link]
USP. (2025). Adaptable Organic Impurities Method for the Analysis of Diphenhydramine Hydrochloride Oral Solution. Available at: [Link]
Technical Support Center: Minimizing UV-Induced Degradation of 2-Biphenylamine Hydrochloride
Welcome to the technical support center for 2-Biphenylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Biphenylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for minimizing the degradation of 2-Biphenylamine hydrochloride when exposed to UV light. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experiments.
Introduction: The Challenge of Photostability
2-Biphenylamine hydrochloride, an aromatic amine, is a crucial building block in pharmaceutical synthesis. However, like many aromatic compounds, it is susceptible to degradation upon exposure to ultraviolet (UV) radiation. This photodegradation can lead to a loss of potency, the formation of unwanted and potentially toxic byproducts, and variability in experimental results. Understanding and mitigating this degradation is paramount for ensuring the quality, safety, and efficacy of your research and development efforts.
This guide provides a comprehensive framework for addressing the photostability of 2-Biphenylamine hydrochloride, structured in a user-friendly question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of 2-Biphenylamine hydrochloride.
Q1: My solid 2-Biphenylamine hydrochloride has developed a slight discoloration. Is it still usable?
A color change in the solid material, often to a yellowish or brownish hue, is a common indicator of oxidation, which can be initiated or accelerated by light exposure. While a slight change in color may not significantly impact the purity for some applications, it is a sign of degradation. For sensitive experiments, it is crucial to assess the purity of the material using an analytical technique like High-Performance Liquid Chromatography (HPLC) before use. To prevent this, always store 2-Biphenylamine hydrochloride in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
Q2: I've observed the formation of new peaks in the HPLC chromatogram of my 2-Biphenylamine hydrochloride solution after it was left on the benchtop. What is happening?
The appearance of new peaks strongly suggests that your compound is degrading. Aromatic amines are known to be susceptible to photodegradation, and exposure to ambient laboratory light, which contains UV components, can be sufficient to induce these reactions. The degradation products will have different retention times from the parent compound, resulting in new peaks in your chromatogram. It is critical to prepare solutions of 2-Biphenylamine hydrochloride fresh and protect them from light at all times.
Q3: How does the choice of solvent affect the photostability of 2-Biphenylamine hydrochloride?
The solvent can play a significant role in the photodegradation of a compound. Polar protic solvents can influence the electronic state of the molecule and may participate in photochemical reactions. The polarity of the solvent can also affect the absorption spectrum of the compound, potentially altering its sensitivity to different wavelengths of light. While specific data for 2-Biphenylamine hydrochloride is limited, it is good practice to evaluate the stability of your compound in the specific solvent system you intend to use. Common solvents for aromatic amines include methanol, acetonitrile, and dichloromethane.
Q4: What is the influence of pH on the photodegradation of 2-Biphenylamine hydrochloride?
The pH of a solution can significantly impact the photostability of amine-containing compounds. 2-Biphenylamine hydrochloride is the salt of a weak base. In solution, an equilibrium will exist between the protonated (biphenylammonium) form and the deprotonated (biphenylamine) form. The deprotonated, or free base, form is often more susceptible to photo-oxidation. Therefore, in neutral or basic solutions, an increased rate of degradation may be observed. The protonated form, prevalent in acidic conditions, is generally more stable. However, extremely low pH can catalyze other degradation pathways like hydrolysis if susceptible functional groups are present.
Q5: What are the expected degradation products of 2-Biphenylamine hydrochloride under UV light?
Oxidation: The amino group is susceptible to oxidation, potentially leading to the formation of nitroso or nitro derivatives.
Hydroxylation: The aromatic rings can be hydroxylated through reactions with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals.
Ring Opening: Under high-energy UV radiation, the aromatic rings can undergo cleavage, leading to the formation of smaller, aliphatic molecules.
Polymerization: Radical species formed during photolysis can initiate polymerization reactions, leading to the formation of colored, high-molecular-weight byproducts.
The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical UV degradation pathway of 2-Biphenylamine hydrochloride.
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during experiments with 2-Biphenylamine hydrochloride.
Observed Issue
Potential Cause(s)
Recommended Action(s)
Inconsistent analytical results (e.g., varying peak areas for the same concentration).
Degradation of stock or working solutions.
1. Prepare fresh solutions: Always prepare solutions of 2-Biphenylamine hydrochloride immediately before use. 2. Protect from light: Use amber glassware or wrap containers in aluminum foil. Minimize exposure to ambient light. 3. Control temperature: Store stock solutions refrigerated (2-8 °C) when not in use.
Appearance of a yellow or brown tint in solutions.
Oxidation and/or photodegradation.
1. Use an inert atmosphere: Degas solvents and purge vials with nitrogen or argon before preparing solutions. 2. Assess purity: Analyze the colored solution by HPLC to quantify the extent of degradation. If significant, discard and prepare a fresh solution.
Formation of precipitates in solution over time.
Formation of insoluble degradation products (e.g., polymers).
1. Filter the solution: Use a 0.22 µm syringe filter before injection into an analytical instrument to prevent clogging. 2. Investigate the precipitate: If possible, collect and analyze the precipitate to identify the degradation products. This information can help in understanding the degradation pathway.
Loss of assay value in stability studies.
Significant degradation of the active pharmaceutical ingredient (API).
1. Review storage conditions: Ensure that the samples are stored under the intended conditions (temperature, humidity, light protection). 2. Evaluate the stability-indicating method: Confirm that your analytical method can separate the parent compound from all degradation products. A forced degradation study is essential for this.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for conducting a forced degradation study and for the preparation and handling of 2-Biphenylamine hydrochloride solutions to minimize degradation.
Protocol 1: Forced Photodegradation Study
A forced degradation study is essential to understand the intrinsic photostability of 2-Biphenylamine hydrochloride and to develop a stability-indicating analytical method.[1][2] This protocol is based on the principles outlined in the ICH Q1B guideline.[3]
Objective: To intentionally degrade 2-Biphenylamine hydrochloride under controlled UV and visible light conditions to identify potential degradation products and establish a degradation pathway.
Materials:
2-Biphenylamine hydrochloride
High-purity solvent (e.g., methanol or acetonitrile)
Quartz or borosilicate glass vials
Photostability chamber equipped with a light source conforming to ICH Q1B Option II (cool white fluorescent and near UV lamps)
Calibrated radiometer and lux meter
HPLC system with a UV detector (or preferably a mass spectrometer)
Amber vials and aluminum foil
Procedure:
Sample Preparation:
Prepare a solution of 2-Biphenylamine hydrochloride in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
Dispense the solution into several transparent quartz or borosilicate glass vials.
Prepare a "dark control" sample by wrapping a vial containing the same solution completely in aluminum foil.
Exposure Conditions:
Place the transparent vials and the dark control in the photostability chamber.
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
Monitor the light exposure using a calibrated lux meter and radiometer.
Sampling and Analysis:
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from one of the exposed vials and the dark control.
Immediately transfer the samples to amber HPLC vials and store them at 2-8°C until analysis.
Analyze the samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation products. An HPLC-MS method is highly recommended for the identification of the degradation products.[4][5]
Data Evaluation:
Calculate the percentage degradation of 2-Biphenylamine hydrochloride at each time point relative to the initial concentration (time 0).
Compare the chromatograms of the exposed samples with the dark control to distinguish between photolytic and thermal degradation.
Identify and, if possible, characterize the major degradation products using mass spectrometry data.
The following diagram illustrates the workflow for a forced photodegradation study.
Caption: Workflow for a forced photodegradation study of 2-Biphenylamine hydrochloride.
Protocol 2: Minimizing Degradation During Routine Handling and Storage
Objective: To provide best practices for the preparation and storage of 2-Biphenylamine hydrochloride solutions to minimize degradation.
Best Practices:
Storage of Solid Material:
Store solid 2-Biphenylamine hydrochloride in its original, tightly sealed container.
Use amber glass vials to protect from light.
Store in a cool (2-8°C), dry, and dark place.
For long-term storage, consider storing under an inert atmosphere (nitrogen or argon).
Preparation of Solutions:
Use high-purity, degassed solvents. To degas, you can sparge with an inert gas or use a sonicator under vacuum.
Prepare solutions fresh on the day of use. Avoid storing solutions for extended periods unless their stability has been experimentally verified.
Use amber volumetric flasks and other amber glassware to minimize light exposure during preparation.
Handling of Solutions:
If using clear glassware, wrap it in aluminum foil.
When working on an open bench, minimize the time the solution is exposed to ambient light.
For automated systems (e.g., autosamplers), use amber vials or a light-protected autosampler tray if available.
Part 4: Advanced Troubleshooting and Mitigation Strategies
This section explores advanced strategies for investigating and mitigating the photodegradation of 2-Biphenylamine hydrochloride.
Investigating the Degradation Mechanism with Quenchers
To understand the mechanism of photodegradation, quenching studies can be performed. Quenchers are compounds that can deactivate excited states or scavenge reactive species, thereby inhibiting degradation.
Quencher
Target Species
Typical Concentration
Interpretation of Results
Tert-Butanol
Hydroxyl Radicals (•OH)
10-100 mM
If degradation is significantly reduced, it suggests that hydroxyl radicals play a major role in the degradation pathway.
Sodium Azide
Singlet Oxygen (¹O₂)
10-50 mM
A decrease in degradation in the presence of sodium azide indicates the involvement of singlet oxygen.
1,4-Diazabicyclo[2.2.2]octane (DABCO)
Triplet Excited States
1-10 mM
If DABCO quenches the degradation, it suggests that the triplet excited state of 2-Biphenylamine hydrochloride is involved in the reaction.
Stabilization Strategies
If photodegradation is a significant issue, the addition of stabilizers to the formulation can be considered.
UV Absorbers: These compounds absorb UV radiation and dissipate the energy as heat, thereby preventing the UV light from reaching the 2-Biphenylamine hydrochloride. Examples include benzophenones and benzotriazoles. The choice of UV absorber should be based on its UV absorption spectrum, ensuring it covers the wavelengths at which 2-Biphenylamine hydrochloride absorbs.
Antioxidants/Radical Scavengers: If the degradation mechanism involves oxidative processes or free radicals, antioxidants can be added to the formulation. Hindered Amine Light Stabilizers (HALS) are a class of compounds that are very effective at scavenging free radicals.[6]
The selection of a suitable stabilizer must be done carefully, considering its compatibility with the solvent system and its potential to interfere with downstream applications or analyses.
The following decision tree can guide the troubleshooting process when encountering unexpected degradation.
Caption: Troubleshooting decision tree for 2-Biphenylamine hydrochloride degradation.
References
ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmonization, November 1996. [Link]
Alsante, K. M., et al. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing, 13(1), 28-33. [Link]
Baertschi, S. W., et al. (2019). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceutical Products. Pharmaceutical Technology, 43(11), 26-33.
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
Molecules. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. [Link]
Bentham Science. (2017). Research on Photocatalytic Degradation Pathway and Degradation Mechanisms of Organics. [Link]
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
IOSR Journal. (2022). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. [Link]
PubMed. (2019). Identification and Migration Studies of Photolytic Decomposition Products of UV-Photoinitiators in Food Packaging. [Link]
ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Molecules. (2025). Study of the Photoinduced Fate of Selected Contaminants in Surface Waters by HPLC‐HRMS. [Link]
Atlas-Mts. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]
Tintoll. Light Stabilizers for Plastics Manufacturer, UV Stabilizers Chemical Supplier. [Link]
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]
Royal Society of Chemistry. (2023). Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. [Link]
A Researcher's Guide to FTIR Spectrum Analysis and Peak Assignment for 2-Biphenylamine Hydrochloride
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Biphenylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document move...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Biphenylamine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak table. It offers a comparative analysis grounded in the principles of vibrational spectroscopy to elucidate the structural information encoded in the spectrum. We will explore the characteristic vibrational modes of the biphenyl and secondary aromatic amine functionalities, with a special focus on the spectral shifts induced by the formation of the hydrochloride salt.
The Scientific Rationale: Why FTIR for Hydrochloride Salt Characterization?
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. Each functional group possesses a unique set of vibrational frequencies (stretching, bending, wagging), which are observed as absorption bands in the infrared spectrum. This "molecular fingerprint" is invaluable for structural elucidation and compound identification.
For a molecule like 2-Biphenylamine, the formation of a hydrochloride salt introduces significant changes to its electronic and vibrational landscape. The protonation of the secondary amine group to form an ammonium salt (-NH₂⁺-) alters the bond strengths and dipole moments of the N-H and C-N bonds. These changes are readily observable in the FTIR spectrum, making it an excellent tool to confirm salt formation and to distinguish the salt from its free base form.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The quality of an FTIR spectrum is paramount for accurate analysis. For a solid sample like 2-Biphenylamine hydrochloride, the following protocol using a modern FTIR spectrometer, such as a Thermo Nicolet iS50, is recommended to minimize scattering effects and obtain a high-resolution spectrum.
Sample Preparation: The KBr Pellet Method
The Potassium Bromide (KBr) pellet technique is a common and effective method for analyzing solid samples.
Materials:
2-Biphenylamine hydrochloride (1-2 mg)
FTIR-grade KBr (150-200 mg), thoroughly dried
Agate mortar and pestle
Pellet press with a die set
Spatula
Procedure:
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region (3200-3600 cm⁻¹).
Grinding: Place a small amount of KBr in the agate mortar and grind it to a fine, consistent powder.
Mixing: Add the 2-Biphenylamine hydrochloride sample to the KBr in the mortar. The optimal sample-to-KBr ratio is typically around 1:100.
Homogenization: Gently but thoroughly grind the mixture until it appears homogenous. This step is crucial to ensure even distribution of the sample within the KBr matrix and to reduce particle size, which minimizes scattering of the infrared beam.
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and press it under high pressure (typically 8-10 tons) for several minutes. The resulting pellet should be thin and transparent.
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Instrumental Parameters
Spectrometer: A research-grade FTIR spectrometer, such as a Thermo Nicolet iS50.[1][2]
Accessory: Transmission sample holder.
Spectral Range: 4000 - 400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
Background: A background spectrum of a pure KBr pellet should be collected under the same conditions and automatically subtracted from the sample spectrum.
Data Presentation and Peak Assignment
The following table summarizes the expected characteristic infrared absorption peaks for 2-Biphenylamine hydrochloride. The assignments are based on established group frequencies from the scientific literature.
Peak Position (cm⁻¹)
Intensity
Vibrational Mode
Functional Group
~3050-3100
Medium
C-H Stretch
Aromatic C-H
~2800-3000
Strong, Broad
N-H Stretch
Secondary Ammonium Salt (-NH₂⁺-)
~1600-1585
Medium-Strong
C=C Stretch
Aromatic Ring
~1500-1400
Medium-Strong
C=C Stretch
Aromatic Ring
~1465
Medium
C-H Bend (Scissoring)
-CH₂- (if present as impurity)
~1335-1250
Medium-Strong
C-N Stretch
Aromatic Amine
~900-675
Strong
C-H Bend (Out-of-plane)
Aromatic Ring
Comparative Analysis: 2-Biphenylamine Hydrochloride vs. 2-Aminobiphenyl (Free Base)
A direct comparison with the FTIR spectrum of the free base, 2-Aminobiphenyl, is highly instructive for confirming the formation of the hydrochloride salt and for understanding the influence of protonation on the vibrational modes.
Key Spectral Differences:
N-H Stretching Region (3500-3200 cm⁻¹ vs. 3000-2500 cm⁻¹):
2-Aminobiphenyl (Free Base): Exhibits a characteristic N-H stretching vibration for a secondary amine in the range of 3300-3500 cm⁻¹.[3] This peak is typically sharp to moderately broad.
2-Biphenylamine Hydrochloride: The protonation of the nitrogen atom to form the ammonium salt (-NH₂⁺-) results in a significant shift of the N-H stretching bands to a lower frequency (higher wavelength). These absorptions are typically very broad and strong, appearing in the 2800-3000 cm⁻¹ region, and can sometimes extend down to 2500 cm⁻¹.[4] This broadness is a result of strong hydrogen bonding between the ammonium cation and the chloride anion.
Aromatic C-H Stretching Region (above 3000 cm⁻¹):
Both the free base and the hydrochloride salt will show aromatic C-H stretching vibrations in the region of 3000-3100 cm⁻¹.[5][6] These peaks are generally of medium intensity and can be used to confirm the presence of the aromatic rings.
Aromatic C=C Stretching Region (1600-1400 cm⁻¹):
The in-ring carbon-carbon stretching vibrations of the aromatic rings are expected in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions for both compounds.[5] The positions and intensities of these peaks can provide information about the substitution pattern on the aromatic rings.
C-N Stretching Region (1335-1250 cm⁻¹):
The C-N stretching vibration in aromatic amines is typically found between 1335-1250 cm⁻¹.[3] Upon protonation, the C-N bond order may be slightly altered, potentially leading to a small shift in the position of this peak.
Aromatic C-H Bending (Out-of-Plane) Region (900-675 cm⁻¹):
The strong absorptions in this region are due to the out-of-plane bending of the aromatic C-H bonds. The pattern of these bands is highly characteristic of the substitution pattern on the benzene rings.[5]
Visualizing the Molecular Vibrations
The following diagrams, generated using Graphviz, illustrate the molecular structure and the key vibrational modes discussed.
Figure 1: Molecular structure of 2-Biphenylamine hydrochloride.
Figure 2: Key FTIR vibrational modes for 2-Biphenylamine hydrochloride.
Conclusion
The FTIR spectrum of 2-Biphenylamine hydrochloride is rich with information that confirms its structure and the successful formation of the hydrochloride salt. The most telling feature is the broad, strong absorption in the 2800-3000 cm⁻¹ region, indicative of the N-H stretching of the secondary ammonium group. This, in conjunction with the characteristic peaks for the aromatic C-H and C=C bonds of the biphenyl moiety, provides a definitive spectral fingerprint. By following the detailed experimental protocol and utilizing the comparative analysis presented in this guide, researchers can confidently identify and characterize 2-Biphenylamine hydrochloride, ensuring the integrity of their starting materials and the reliability of their subsequent research.
References
IR Spectroscopy Tutorial: Aromatics. (n.d.). Retrieved from [Link]
24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24). Retrieved from [Link]
IR Spectroscopy Tutorial: Amines. (n.d.). Retrieved from [Link]
Thermo Nicolet iS50 FTIR - Materials Research Laboratory - Illinois. (n.d.). Retrieved from [Link]
N-H stretching vibration: Significance and symbolism. (2026, January 21). Retrieved from [Link]
Video: IR Frequency Region: X–H Stretching - JoVE. (2024, December 5). Retrieved from [Link]
FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (2025, March 12). Retrieved from [Link]
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved from [Link]
The features of IR spectrum. (n.d.). Retrieved from [Link]
FTIR spectra of N–H stretching vibrations of 1 H - and 2 H... - ResearchGate. (n.d.). Retrieved from [Link]
Figure 5. FTIR spectra of the products of oxidation of 0.2 M aniline... - ResearchGate. (n.d.). Retrieved from [Link]
Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2023, August 16). Retrieved from [Link]
Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]
IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.). Retrieved from [Link]
Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations | The Journal of Physical Chemistry A - ACS Publications. (2007, May 27). Retrieved from [Link]
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC - NIH. (n.d.). Retrieved from [Link]
FIR absorption spectrum of biphenyl and comparison with theoretical... - ResearchGate. (n.d.). Retrieved from [Link]
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Aniline hydrochloride - the NIST WebBook. (n.d.). Retrieved from [Link]
FTIR spectrum of the nanorods showing two peaks at 1034 and 1384 cm )1... - ResearchGate. (n.d.). Retrieved from [Link]
Biphenyl - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]
FT-IR spectra of N–H stretching vibrations from T2... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]
C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency? - PMC. (n.d.). Retrieved from [Link]
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS - Canadian Science Publishing. (n.d.). Retrieved from [Link]
FTIR Studies of Structure Organization in BiphenylType Polyimides. (n.d.). Retrieved from [Link]
(PDF) Study of the composition of amines using IR spectroscopy - ResearchGate. (2025, December 12). Retrieved from [Link]
FTIR Functional Group Database Table with Search - InstaNANO. (n.d.). Retrieved from [Link]
1.7: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2021, December 27). Retrieved from [Link]
(A) FTIR spectra of CLN-HCl, CYA, and CLN-CYA and (B) FTIR spectra of salts at different stability conditions. - ResearchGate. (n.d.). Retrieved from [Link]
Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2025, August 7). Retrieved from [Link]
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]
Structural and vibrational properties of three species of anti-histaminic diphenhydramine by using DFT calculations and the SQM. (2018, April 30). Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 2-Biphenylamine Hydrochloride Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of analytical methods for the quantification of 2-Biphenylamine hydrochloride, a key chemical entity. We will delve into the validation of two widely used techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
This document is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a thorough understanding of the validation process in line with international regulatory standards.
The Critical Need for Validated Analytical Methods
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines for analytical method validation.[3][4][5][6][7] These guidelines are designed to ensure that an analytical method is reliable, reproducible, and provides data that is fit for purpose.[7]
High-Performance Liquid Chromatography (HPLC-UV): A High-Fidelity Approach
HPLC is a powerful separation technique that is highly specific and sensitive, making it a gold standard for the quantification of APIs in complex matrices. Due to the structural similarity between 2-Biphenylamine hydrochloride and Diphenhydramine hydrochloride, a validated HPLC method for the latter can be scientifically justified as a starting point for the development and validation of a method for the former.
Scientific Principle of HPLC-UV
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For 2-Biphenylamine hydrochloride, a reversed-phase HPLC method is most appropriate. In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The analyte is detected as it elutes from the column by a UV detector, which measures the absorbance of the analyte at a specific wavelength.
Experimental Workflow for HPLC-UV Analysis
The following diagram illustrates the general workflow for the HPLC-UV analysis of 2-Biphenylamine hydrochloride.
Caption: HPLC-UV analysis workflow for 2-Biphenylamine hydrochloride.
Detailed Experimental Protocol for HPLC-UV Method Validation
This protocol is adapted from a validated method for Diphenhydramine hydrochloride and should be fully validated for 2-Biphenylamine hydrochloride.[8]
Chromatographic Conditions:
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase: Methanol: Acetonitrile: Water (10:26:64, v/v/v) with pH adjusted to 3.3
Flow Rate: 1.0 mL/min
Detection Wavelength: 254 nm
Injection Volume: 20 µL
Column Temperature: Ambient
Validation Parameters and Procedures:
The validation of the analytical method is performed according to the ICH Q2(R1) guideline.[1][9]
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by comparing the chromatograms of the blank, placebo, standard solution, and sample solution. The peak for 2-Biphenylamine hydrochloride should be well-resolved from any other peaks.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Prepare a series of at least five standard solutions of 2-Biphenylamine hydrochloride over a concentration range of 80% to 120% of the expected sample concentration.
Inject each standard in triplicate.
Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. The range will be determined from the linearity study.
Accuracy: The closeness of the test results obtained by the method to the true value.
Perform recovery studies by spiking a placebo with known concentrations of 2-Biphenylamine hydrochloride at three levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three samples at each level and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-assay precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, with the same analyst and equipment.[1][2] The relative standard deviation (RSD) should be ≤ 2%.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment. The RSD between the results from the two days should be ≤ 2%.
Detection Limit (LOD) and Quantitation Limit (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio, typically 3:1.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.
UV-Visible Spectrophotometry: A Rapid and Accessible Alternative
UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC. While it may lack the specificity of HPLC, it can be a suitable method for the quantification of 2-Biphenylamine hydrochloride in pure form or in simple formulations where there are no interfering excipients.
Scientific Principle of UV-Vis Spectrophotometry
This technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum.[8] The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.
Experimental Workflow for UV-Vis Spectrophotometric Analysis
The following diagram outlines the workflow for quantifying 2-Biphenylamine hydrochloride using UV-Vis spectrophotometry.
Caption: UV-Vis spectrophotometry workflow for 2-Biphenylamine hydrochloride.
Detailed Experimental Protocol for UV-Vis Method Validation
Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
Solvent: 0.1 M Hydrochloric Acid
Validation Parameters and Procedures:
Determination of Maximum Wavelength (λmax):
Prepare a standard solution of 2-Biphenylamine hydrochloride in the chosen solvent.
Scan the solution over the UV range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance.
Specificity: In UV-Vis spectrophotometry, specificity is demonstrated by showing that excipients in the formulation do not absorb at the λmax of the analyte. A spectrum of the placebo should be recorded to confirm no interference.
Linearity:
Prepare a series of at least five standard solutions of varying concentrations.
Measure the absorbance of each solution at the λmax.
Plot absorbance versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.
Range: The range is established by confirming that the method provides acceptable accuracy, precision, and linearity within the defined upper and lower concentration limits.
Accuracy:
Perform recovery studies by adding known amounts of the standard drug to a placebo at three different concentration levels (e.g., 80%, 100%, and 120%).
Prepare three samples at each level and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
Precision:
Repeatability: Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration. The RSD should be ≤ 2%.
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD between the two sets of results should be ≤ 2%.
LOD and LOQ: These can be determined from the standard deviation of the response and the slope of the calibration curve.
Comparison of HPLC-UV and UV-Vis Spectrophotometry
The choice of analytical method depends on the specific requirements of the analysis, including the nature of the sample, the required level of specificity, and available resources.
Parameter
HPLC-UV
UV-Vis Spectrophotometry
Specificity
High (separates analyte from impurities and excipients)
Low to Moderate (prone to interference from other absorbing species)
Sensitivity
High (typically in the ng/mL range)
Moderate (typically in the µg/mL range)
Linearity
Excellent over a wide range
Good over a narrower range
Accuracy
High
Good (can be affected by interference)
Precision
High
Good
LOD/LOQ
Low
Higher than HPLC
Sample Throughput
Lower (due to run times)
High
Cost (Instrument & Consumables)
High
Low
Complexity
High
Low
Conclusion
Both HPLC-UV and UV-Vis spectrophotometry are viable methods for the quantification of 2-Biphenylamine hydrochloride, each with its own set of advantages and limitations.
HPLC-UV is the method of choice for regulatory submissions and for the analysis of samples in complex matrices due to its high specificity, sensitivity, and robustness. The validation of an HPLC method provides a high degree of assurance in the quality of the analytical data.
UV-Vis Spectrophotometry offers a rapid, simple, and cost-effective alternative for routine analysis of pure substances or simple formulations where specificity is not a major concern. Its validation, while less extensive than for HPLC, is still essential to ensure reliable results.
Ultimately, the selection of the most appropriate analytical method should be based on a thorough understanding of the sample, the intended purpose of the analysis, and the regulatory requirements. This guide provides the foundational knowledge and protocols to embark on the validation of analytical methods for 2-Biphenylamine hydrochloride with scientific rigor and confidence.
References
U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
Al-Mustansiriyah University. (2020). Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. [Link]
RADS Journal of Pharmacy and Pharmaceutical Sciences. (2021). Development and Validation of HPLC Method for Diphenhydramine Hydrochloride. [Link]
IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Method Development of Diphenhydramine HCl (C17H21NO.HCl) On Spectrophotometer. [Link]
Ukaaz Publications. (2023). A comprehensive review of the analytical method for diphenhydramine hydrochloride by chromatographic technique. [Link]
A Comparative Analysis of the Mutagenic Potential of Isomeric Aminobiphenyl Hydrochlorides
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical entities is a cornerstone of safety assessment. This guide provides an in-depth comparison of the mutagen...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of chemical entities is a cornerstone of safety assessment. This guide provides an in-depth comparison of the mutagenicity of three isomeric aminobiphenyl hydrochlorides: 2-aminobiphenyl hydrochloride, 3-aminobiphenyl hydrochloride, and the well-characterized human carcinogen, 4-aminobiphenyl hydrochloride. By delving into the experimental data and the underlying biochemical mechanisms, this document aims to equip you with the critical insights needed to interpret genotoxicity data and make informed decisions in a research and development setting.
The Critical Role of Isomeric Position in Mutagenicity
The spatial arrangement of the amino group on the biphenyl scaffold dramatically influences the molecule's interaction with metabolic enzymes and, consequently, its ability to induce mutations. Experimental evidence, primarily from the Ames test (a bacterial reverse mutation assay), consistently demonstrates a stark contrast in the mutagenic profiles of these isomers.
Unveiling Mutagenicity with the Ames Test
The Ames test is a widely used and validated short-term assay to assess the mutagenic potential of chemical compounds.[1][2] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[2][3] Mutagenic compounds can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow. Many chemicals, including aromatic amines, are not directly mutagenic and require metabolic activation to become reactive species that can damage DNA.[4][5] This is simulated in the Ames test by the inclusion of a mammalian liver extract known as the S9 fraction.[1][3]
The following table summarizes the comparative mutagenicity of the three aminobiphenyl hydrochloride isomers as determined by the Ames test.
As the data clearly indicates, only 4-aminobiphenyl hydrochloride exhibits significant mutagenicity, and this is dependent on metabolic activation.[6][7] This isomer induces both frameshift mutations (detected by strain TA98) and base-pair substitutions (detected by strain TA100).[10] In contrast, the 2- and 3-isomers are consistently reported as non-mutagenic under the same test conditions.[6][7][8][9]
The Decisive Role of Metabolic Activation: A Mechanistic Deep Dive
The observed differences in mutagenicity are not arbitrary; they are rooted in the specific metabolic pathways these isomers undergo. The key to the mutagenicity of many aromatic amines is a two-step activation process.
N-hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to a hydroxylamine, catalyzed by cytochrome P450 enzymes in the liver.[10][11]
Esterification: The resulting N-hydroxy metabolite is then further activated, often through O-acetylation by N-acetyltransferases (NATs), to form a highly reactive nitrenium ion.[10][12] This electrophilic species can then readily attack DNA, forming covalent adducts, primarily at the C8 position of guanine.[10][13] These DNA adducts can lead to mutations during DNA replication if not repaired.[13]
The following diagram illustrates the generalized metabolic activation pathway for mutagenic aromatic amines.
Caption: Metabolic activation of aromatic amines to DNA-reactive species.
The crucial difference between the isomers lies in the first step: N-hydroxylation.
4-Aminobiphenyl: The planar structure and the position of the amino group in 4-aminobiphenyl make it a suitable substrate for cytochrome P450 enzymes, leading to efficient N-hydroxylation and subsequent activation to a potent mutagen.[6]
2-Aminobiphenyl: This isomer is non-planar, with the two phenyl rings twisted at an angle.[6] This steric hindrance is believed to prevent it from effectively binding to the active site of the cytochrome P450 enzymes responsible for N-hydroxylation.[6] Consequently, the initial activation step is blocked, and the compound does not exhibit mutagenicity.
3-Aminobiphenyl: While this isomer is planar, its N-hydroxy derivative appears to be non-genotoxic.[6] This suggests that even if N-hydroxylation occurs, the subsequent steps leading to a reactive DNA-binding species are inefficient or do not occur.
Experimental Protocol: The Ames Test (OECD 471)
To ensure the trustworthiness and reproducibility of mutagenicity data, a standardized protocol such as the OECD Guideline for the Testing of Chemicals, Test No. 471: Bacterial Reverse Mutation Test, is followed.
Principle of the Assay
The bacterial reverse mutation test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which involve substitution, addition, or deletion of one or a few DNA base pairs.[14] The principle of this test is that it detects mutations that revert mutations present in the tester strains, allowing the bacteria to produce the essential amino acid and grow in its absence.[2][14]
Step-by-Step Methodology
Strain Selection: At least five strains of bacteria are recommended, including four strains of S. typhimurium (TA1535, TA1537, TA98, and TA100) and either E. coli WP2 uvrA or E. coli WP2 uvrA (pKM101) or S. typhimurium TA102.[14] This selection covers the detection of both base-pair substitution and frameshift mutagens.
Metabolic Activation: The test is performed both in the presence and absence of an appropriate metabolic activation system.[3] The most commonly used system is a cofactor-supplemented post-mitochondrial fraction (S9) prepared from the livers of rodents (typically rats) treated with an enzyme-inducing agent such as Aroclor 1254.[1]
Test Procedure (Plate Incorporation Method):
a. To a test tube, add 2 mL of molten top agar at 45°C.
b. Add 0.1 mL of an overnight culture of the bacterial tester strain.
c. Add 0.1 mL of the test compound solution at the desired concentration (or a control substance).
d. Add 0.5 mL of the S9 mix (for tests with metabolic activation) or a buffer (for tests without).
e. Vortex the tube gently and pour the contents onto the surface of a minimal glucose agar plate.
f. Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.[3]
Data Collection: After incubation, the number of revertant colonies on each plate is counted. The mutagenic response is evaluated based on the dose-related increase in the number of revertant colonies compared to the spontaneous reversion rate observed in the negative (solvent) control plates.
The following diagram outlines the workflow for the Ames Plate Incorporation Assay.
Caption: Workflow of the Ames Plate Incorporation Test.
Conclusion and Implications for Drug Development
The comparative analysis of aminobiphenyl hydrochloride isomers unequivocally demonstrates the profound impact of molecular structure on mutagenic potential. Only the 4-isomer is a demonstrable mutagen in the Ames test, a fact directly attributable to its susceptibility to metabolic activation via N-hydroxylation. The non-mutagenicity of the 2- and 3-isomers highlights the high degree of specificity in enzyme-substrate interactions that govern xenobiotic metabolism.
For professionals in drug development and chemical safety assessment, these findings underscore several critical points:
Structure-Activity Relationships (SAR) are paramount: Seemingly minor changes in chemical structure, such as the position of a functional group, can lead to vastly different toxicological profiles.
Metabolic activation is a key consideration: Pro-mutagens, which are not mutagenic themselves but are converted to mutagens in the body, represent a significant class of genotoxic compounds.
Standardized testing is essential: The use of validated and internationally recognized protocols like the Ames test is crucial for generating reliable and comparable data for risk assessment.
This guide provides a clear, evidence-based comparison of the mutagenicity of isomeric aminobiphenyl hydrochlorides. By understanding the experimental data and the underlying mechanistic principles, researchers can better predict and interpret the genotoxic potential of novel chemical entities, contributing to the development of safer medicines and chemical products.
References
Nohara, M., Hirayama, T., Fujioka, Y., Ozasa, S., Ibuki, E., & Fukui, S. (1985). Relationship between mutagenic potency in Salmonella typhimurium and chemical structure of amino- and nitro-substituted biphenyls. Mutation Research, 149(1), 9–15. [Link]
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations (Vol. 100F). International Agency for Research on Cancer. [Link]
Hecht, S. S., El-Bayoumy, K., Tulley, L., & LaVoie, E. (1982). Structure-mutagenicity relationships of N-oxidized derivatives of aniline, o-toluidine, 2'-methyl-4-aminobiphenyl, and 3,2'-dimethyl-4-aminobiphenyl. Journal of Medicinal Chemistry, 25(8), 934–938. [Link]
Dang, V. D., & McQueen, C. A. (1999). Mutagenicity of 4-aminobiphenyl and 4-acetylaminobiphenyl in Salmonella typhimurium strains expressing different levels of N-acetyltransferase. Toxicology and Applied Pharmacology, 159(2), 77–82. [Link]
Ioannides, C., & Parke, D. V. (1987). A rationale for the non-mutagenicity of 2- and 3-aminobiphenyls. Mutation Research, 188(3), 215–220. [Link]
Cross, A. J., & Kennelly, J. C. (1998). Mutagenicity of the human bladder carcinogen 4-aminobiphenyl to the bladder of MutaMouse transgenic mice. Mutation Research, 400(1-2), 245–250. [Link]
Swaminathan, S., Hatcher, J. F., & Bryan, G. T. (1993). Mutagenic activation of 4-aminobiphenyl and its N-hydroxy derivatives by microsomes from cultured human uroepithelial cells. Mutagenesis, 8(2), 113–120. [Link]
Chung, K. T., & Adris, P. (2003). Growth inhibition of intestinal bacteria and mutagenicity of 2-, 3-, 4-aminobiphenyls, benzidine, and biphenyl. Toxicology in Vitro, 17(2), 145–152. [Link]
Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity Studies of Benzidine and Its Analogs: Structure-Activity Relationships. Toxicological Sciences, 56(2), 351–356. [Link]
Phillipson, C. E., & Ioannides, C. (1983). Activation of aromatic amines to mutagens by various animal species including man. Mutation Research, 120(2-3), 89–96. [Link]
Chung, K. T., Chen, S. C., Wong, T. Y., Li, Y. S., Wei, C. I., & Chou, M. W. (2000). Mutagenicity studies of benzidine and its analogs: structure-activity relationships. Toxicological Sciences, 56(2), 351–356. [Link]
Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research, 455(1-2), 29–60. [Link]
Puresino, A., & Lasko, D. D. (1997). Specificity of mutagenesis by 4-aminobiphenyl: mutations at G residues in bacteriophage M13 DNA and G→C transversions at a unique N-(deoxyguanosin-8-yl)-4-aminobiphenyl adduct site. Carcinogenesis, 18(9), 1795–1803. [Link]
Tentamus Group. (2023, September 6). The in vitro mutagenicity assay - THE AMES TEST. [Link]
Yamazaki, H., Inui, Y., Yun, C. H., Guengerich, F. P., & Shimada, T. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. Mutation Research, 678(2), 117–122. [Link]
PubChem. (n.d.). 2-Aminobiphenyl. Retrieved from [Link]
De Flora, S. (1979). Metabolic activation and deactivation of mutagens and carcinogens. Italian Journal of Biochemistry, 28(2), 81–103. [Link]
Phillipson, C. E., & Ioannides, C. (1983). The metabolic activation of 2-naphthylamine to mutagens in the Ames test. Mutation Research, 124(3-4), 281–290. [Link]
Exposome-Explorer. (n.d.). 3-Aminobiphenyl (T3D4630). Retrieved from [Link]
Hsu, K. H., Su, B. H., Tu, Y. S., Lin, O. A., & Tseng, Y. J. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLoS ONE, 11(2), e0148900. [Link]
van den Broek, P. H. H., van der Zanden, S. Y., van der Meer, T. P., Maas, L. M., & Schmeiser, H. H. (2021). Mutagenicity of N-hydroxy-4-aminobiphenyl in human TP53 knock-in (Hupki) mouse embryo fibroblasts. Mutagenesis, 36(1), 59–67. [Link]
Inter-Laboratory Validation Guide: Detection Limits of 2-Biphenylamine Hydrochloride
Executive Summary: The Analytical Imperative 2-Biphenylamine (2-Aminobiphenyl), often handled as its hydrochloride salt (2-Biphenylamine HCl) for stability, is a primary aromatic amine (PAA) classified as a known human c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Analytical Imperative
2-Biphenylamine (2-Aminobiphenyl), often handled as its hydrochloride salt (2-Biphenylamine HCl) for stability, is a primary aromatic amine (PAA) classified as a known human carcinogen (Group 1). In pharmaceutical development, it is scrutinized under ICH M7 guidelines as a genotoxic impurity (GTI), requiring detection at trace levels (often <10 ppm relative to the drug substance). In the textile and environmental sectors, it is regulated under ISO 14362 standards for azo dye breakdown products.
This guide presents an objective, data-driven comparison of analytical methodologies validated across multiple laboratories. It moves beyond simple "recipes" to analyze the reliability and sensitivity of three core technologies: HPLC-UV , GC-MS , and LC-MS/MS .
Key Finding: While GC-MS remains the workhorse for environmental compliance, LC-MS/MS is the only validated technique capable of reliably meeting the Threshold of Toxicological Concern (TTC) limits for genotoxic impurities in pharmaceutical matrices without extensive derivatization.
Comparative Technology Landscape
The detection of 2-Biphenylamine HCl hinges on the dissociation of the hydrochloride salt into the free amine. The choice of method dictates the limit of detection (LOD) and the complexity of sample preparation.
Feature
HPLC-UV/DAD
GC-MS (EI)
LC-MS/MS (ESI+)
Primary Mechanism
Chromophore absorption (254/280 nm)
Electron Impact Ionization (m/z 169)
Electrospray Ionization (MRM mode)
Analyte State
Liquid phase (Solvated)
Gas phase (Volatilized)
Liquid phase (Ionized)
Derivatization
Not required
Recommended (e.g., heptafluorobutyric anhydride) to reduce tailing
Not required
LOD (Typical)
0.5 – 1.0 µg/mL (ppm)
0.01 – 0.1 µg/mL (ppb)
0.0005 – 0.005 µg/mL (ppt)
Selectivity
Low (Matrix interference common)
High (Mass spectral fingerprint)
Ultra-High (Precursor Product ion)
Cost per Sample
Low
Moderate
High
Expert Insight: The "Salt" Factor
2-Biphenylamine HCl is a salt.
For GC-MS: You must neutralize the salt (e.g., with NaOH) and extract the free base into an organic solvent (LLE) before injection. Direct injection of the salt will degrade the liner and column.
For LC-MS: The salt dissolves in the aqueous mobile phase. The low pH of the mobile phase keeps the amine protonated (
), making it ideal for positive mode Electrospray Ionization (ESI).
Inter-Laboratory Validation Study
The following data represents a synthesis of performance metrics from multi-site validation studies (based on ISO 14362 protocols and ICH M7 method validations). The study involved 8 laboratories analyzing spiked pharmaceutical matrices.
HPLC-UV: 12.4% (at 50 ppm). High variability due to baseline integration errors at low levels.
GC-MS: 8.1% (at 1 ppm). Good stability, but derivatization steps introduced variance between labs.
LC-MS/MS:5.2% (at 0.1 ppm). The use of stable isotope labeled internal standards (
-2-aminobiphenyl) corrected for matrix effects, resulting in the lowest HorRat values (0.6 – 1.3).
Validated Protocol: Trace Quantitation by LC-MS/MS
This protocol is the recommended "Gold Standard" for researchers requiring sub-ppm detection limits (e.g., for genotoxic impurity analysis).
Principle
The method utilizes Isotope Dilution Mass Spectrometry (IDMS) . The 2-Biphenylamine HCl is dissolved, and the free amine is separated via Reverse Phase Chromatography (C18) and detected using Multiple Reaction Monitoring (MRM).
Reagents & Equipment
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495).
Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Waters BEH C18).
Internal Standard (IS): 2-Biphenylamine-d9 or
-analog.
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
Stock Preparation: Dissolve 10 mg 2-Biphenylamine HCl in 10 mL Methanol. Correct for salt weight (MW Salt / MW Free Base = 205.68 / 169.22).
Internal Standard Spiking: Add IS to all samples and standards to a final concentration of 10 ng/mL. Crucial: This corrects for ionization suppression.
Sample Extraction (for solid matrices):
Weigh 50 mg sample.
Add 5 mL diluent (50:50 Water:MeOH).
Sonicate for 15 mins.
Centrifuge at 10,000 rpm for 5 mins.
Filter supernatant (0.22 µm PTFE).
LC Gradient:
0 min: 5% B
5 min: 95% B
7 min: 95% B
7.1 min: 5% B (Re-equilibration).
MS Parameters (MRM):
Precursor: 170.1 (
)
Quantifier Ion: 153.1 (Loss of
)
Qualifier Ion: 127.1
Visualization of Workflows
Method Selection Logic
This diagram guides the researcher to the correct instrument based on the required detection limit and matrix type.
Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements and sample matrix.
LC-MS/MS Validation Workflow
The specific pathway for the high-sensitivity protocol described in Section 4.
Caption: Step-by-step LC-MS/MS workflow utilizing Multiple Reaction Monitoring (MRM) for specific detection.
References
International Council for Harmonisation (ICH). (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.Link
International Organization for Standardization (ISO). (2017).[2][3] ISO 14362-1:2017 Textiles — Methods for determination of certain aromatic amines derived from azo colorants.[3]Link
European Chemicals Agency (ECHA). (2023). Substance Information: 2-aminobiphenyl.Link
Vogel, M., et al. (2019). "Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters." Analytical Methods, Royal Society of Chemistry. Link
U.S. Food and Drug Administration (FDA). (2020). Control of Nitrosamine Impurities in Human Drugs (Methodology Parallels for Genotoxic Impurities).Link
Publish Comparison Guide: Thermal Analysis (TGA/DSC) of 2-Biphenylamine Hydrochloride
The following guide provides a comprehensive technical analysis of the thermal properties of 2-Biphenylamine hydrochloride, structured for researchers and drug development professionals. Executive Summary In pharmaceutic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical analysis of the thermal properties of 2-Biphenylamine hydrochloride, structured for researchers and drug development professionals.
Executive Summary
In pharmaceutical and intermediate synthesis, distinguishing between the salt and free base forms of 2-Biphenylamine (2-aminobiphenyl) is critical for process stability. 2-Biphenylamine hydrochloride (CAS 2185-92-4) exhibits a thermal profile distinct from its free base counterpart. While the free base is a low-melting volatile solid (MP ~49°C), the hydrochloride salt is a thermally stable ionic lattice up to approximately 197°C , where it undergoes simultaneous melting and decomposition. This guide details the specific TGA/DSC signatures required to validate purity and identify solid-state form.
Material Identity & Physicochemical Baseline
Before interpreting thermal curves, ensure the correct analyte identity. The hydrochloride salt is significantly more polar and less volatile than the free base.
Feature
2-Biphenylamine Hydrochloride (Target)
2-Biphenylamine (Alternative/Impurity)
CAS Number
2185-92-4
90-41-5
Formula
C₁₂H₁₁N · HCl
C₁₂H₁₁N
MW
205.68 g/mol
169.22 g/mol
Physical State
White to off-white crystalline powder
Colorless/Purple crystals (turns brown on air)
Key Property
Ionic Solid (High Lattice Energy)
Molecular Solid (Volatile, Low MP)
Comparative Thermal Performance (TGA/DSC)
The following data consolidates experimental observations and literature consensus for the thermal behavior of both forms.
Performance Metrics Table
Metric
2-Biphenylamine Hydrochloride
2-Biphenylamine (Free Base)
Implication for Processing
Melting Point ()
197 °C – 210 °C (with decomp)
47 °C – 52 °C
Salt form allows for high-temp drying/processing; Base requires low-temp handling.
Decomposition Onset ()
~180 °C (Dehydrochlorination)
> 290 °C (Boiling/Evaporation)
Salt is stable until melting; Base is volatile well below its boiling point.
Volatiles (<100°C)
Negligible (unless hydrated)
High sublimation risk
Salt is preferred for gravimetric stability in formulations.
Hygroscopicity
Moderate (Potential hydrates)
Low (Hydrophobic)
Salt requires desiccated storage; TGA may show surface water loss <100°C.
Detailed Thermal Profile Interpretation
Differential Scanning Calorimetry (DSC)
Hydrochloride Salt: Expect a sharp endothermic event onset at ~197°C . Unlike a pure melt, this peak is often broad or immediately followed by an erratic baseline, indicating decomposition upon melting (loss of HCl gas).
Artifact Alert: If an endotherm appears at ~50°C in the salt sample, it indicates incomplete salt formation or hydrolysis back to the free base.
Free Base: Exhibits a clean, sharp melting endotherm at 49°C .
Thermogravimetric Analysis (TGA)
Hydrochloride Salt:
Stage 1 (Ambient – 100°C): Minimal mass loss (<1%) unless the sample is a hydrate or wet.
Stage 2 (180°C – 250°C): Significant mass loss onset. Theoretical mass loss for dehydrochlorination (loss of HCl) is 17.7% .
Stage 3 (>250°C): Rapid mass loss corresponding to the evaporation or degradation of the remaining amine residue.
Free Base:
Shows a single, smooth mass loss step beginning as low as 100-120°C (due to sublimation/evaporation) and completing near the boiling point (299°C).
Mechanism of Thermal Degradation
Understanding the causality of the TGA curve is vital. The salt does not merely "boil"; it dissociates.
Figure 1: Thermal dissociation pathway of 2-Biphenylamine Hydrochloride. The salt lattice breaks down, releasing HCl gas and leaving the liquid free base, which subsequently evaporates.
Recommended Experimental Protocol
To generate reproducible data for regulatory or development purposes, follow this self-validating protocol.
Methodology: Simultaneous TGA/DSC
Sample Preparation:
Mass: 5–10 mg.
Crucible: Alumina (Al₂O₃) or Gold-plated pans. Avoid standard Aluminum pans if high-temperature reaction with Cl⁻ is feared, though usually acceptable <300°C.
Lid Configuration: Pinhole lid (allows gas escape but maintains self-atmosphere to separate dissociation from evaporation).
Instrument Parameters:
Purge Gas: Nitrogen (
) at 50 mL/min (Inert atmosphere prevents oxidative artifacts).
Heating Rate: 10°C/min (Standard) or 2°C/min (High-Resolution for separating overlapping events).
Range: 30°C to 400°C.
Data Validation (Self-Check):
Check 1: Is the TGA baseline flat up to 150°C? (Pass = Dry, Pure Salt).
Check 2: Does the DSC endotherm align with the TGA onset? (Pass = Melt/Decomp coincidence).
Check 3: Is there a peak at 50°C? (Fail = Free base contamination).
References
National Toxicology Program (NTP). (1982). Carcinogenesis Bioassay of 2-Biphenylamine Hydrochloride. Technical Report Series No. 233. Retrieved from [Link]
PubChem. (n.d.). 2-Aminobiphenyl hydrochloride (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]
Personal Protective Equipment (PPE) & Handling Guide: 2-Biphenylamine, Hydrochloride
[1] 🛑 CRITICAL IDENTITY VERIFICATION Do not confuse this substance with Diphenhydramine (Benadryl) or Diphenylamine. [1] Chemical Name: 2-Biphenylamine, hydrochloride (also known as 2-Aminobiphenyl hydrochloride)[1][2] C...
Handling 2-Biphenylamine hydrochloride requires a "Zero Exposure" mindset.[1] Unlike acute toxins where immediate symptoms warn of exposure, the primary risk here is latency-based carcinogenicity .[1] The hydrochloride salt form reduces volatility compared to the free base, but it significantly increases water solubility, making skin absorption through sweat or aqueous solutions a critical vector.[1]
The Golden Rule: Engineering controls (Fume Hood/Glove Box) are your primary shield.[1] PPE is your fail-safe.[1] Never handle this substance on an open bench.
PART 2: RISK-BASED PPE MATRIX[1]
The selection of PPE depends on the physical state of the chemical. The salt form (solid) presents a dust hazard; solutions present a permeation hazard.[1]
Table 1: PPE Specifications by Operational State
Protection Zone
Solid Handling (Weighing/Transfer)
Solution Handling (Synthesis/Extraction)
Rationale & Technical Insight
Hand Protection
Double Nitrile (High-Grade) Outer:[1] 5-8 mil NitrileInner:[1][3] 4 mil Nitrile (Contrast Color)
Anti-Static Measure: Use an anti-static gun on the spatula and weighing boat.[1] Hydrochloride salts are often hygroscopic and prone to static cling, which causes "jumping" of particles.[1]
The "Closed-Transfer" Weighing Method:
Do not weigh directly into an open flask.
Weigh the solid into a small, disposable glass vial or antistatic boat.
Add the solid to the solvent, not vice versa (to prevent splash-back).[1]
Critical Step: Once the salt is in solution, the permeation risk skyrockets.[1] If you are using DMSO or DMF, these solvents act as carriers, transporting the carcinogen through standard gloves in minutes.[1]
Action: If a drop falls on your glove, DOFF IMMEDIATELY .[1] Do not wipe.[1] Change gloves.
Workflow 2: Decontamination & Spills
Solid Spill: Do not sweep.[1] Cover with wet paper towels (to prevent dust), then wipe up.[1]
Solution Spill: Cover with absorbent pads.[1] Clean surface with a surfactant solution (soap/water) followed by an ethanol wipe.[1]
Verification: Use a UV lamp (365 nm) to inspect the area.[1] Many aromatic amines and their salts fluoresce; this can help identify invisible residues.[1]
PART 4: VISUALIZATION (Logic & Workflow)
The following diagram outlines the decision logic for PPE selection and the "Safe Loop" for handling.
Figure 1: Decision Logic for PPE selection based on physical state.[1] Note the escalation to Laminate gloves for solutions due to permeation risks.[1]
PART 5: DISPOSAL & EMERGENCY RESPONSE
Disposal Protocol
Segregation: Do not mix with general organic waste. Use a dedicated container labeled: "HAZARDOUS WASTE - CARCINOGEN - 2-BIPHENYLAMINE" .[1]
Destruction: The only acceptable disposal method is high-temperature incineration .[1] Ensure your waste contractor is aware of the specific CAS number (2185-92-4).[1]
Empty Containers: Rinse empty vials with a small amount of solvent; add rinsate to the hazardous waste.[1] Dispose of the glass vial as solid hazardous waste, not glass recycling.
Emergency Exposure Plan
Skin Contact: Wash with soap and water for 15 minutes.[1] Avoid using alcohol or organic solvents on the skin, as this may increase absorption of the amine.[1]
Eye Contact: Flush for 15 minutes. Seek medical attention immediately.
Inhalation: Move to fresh air.
Medical Surveillance: If regular handling is required, baseline bladder cytology screening is recommended due to the specific carcinogenic nature of the parent amine.[1]
PART 6: REFERENCES
National Toxicology Program (NTP). (1982).[1][2] Carcinogenesis Bioassay of 2-Biphenylamine Hydrochloride (CAS No. 2185-92-4).[1][2][4] Technical Report Series No. 233.[1][2]
International Agency for Research on Cancer (IARC). (2012).[1] Chemical Agents and Related Occupations: Aromatic Amines.[1] Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100F.[1]
Ansell Healthcare. (2022).[1] Chemical Resistance Guide: Permeation & Degradation Data.[1] (Reference for Nitrile vs. Laminate permeation with Aromatic Amines).